2-Chloro-6-methylpyrimidine-4,5-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-2-3(7)4(8)10-5(6)9-2/h7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKEVCHVYUUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298255 | |
| Record name | 2-chloro-6-methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63211-98-3 | |
| Record name | 63211-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-6-methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine
CAS Number: 63211-98-3
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of heterocyclic compounds remain a cornerstone of innovation. Among these, pyrimidine derivatives have emerged as privileged scaffolds, owing to their presence in nucleic acids and their ability to engage in a multitude of biological interactions. This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key intermediate whose structural features make it a highly valuable building block in the synthesis of complex therapeutic agents. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical and Structural Characteristics
This compound is a substituted pyrimidine with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol .[1] The presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and two amino groups at the 4- and 5-positions imparts a unique combination of reactivity and functionality.
| Property | Value | Source |
| CAS Number | 63211-98-3 | [1] |
| Molecular Formula | C₅H₇ClN₄ | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | >250 °C | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |
The structural arrangement of the substituents on the pyrimidine ring is critical to its utility. The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution, a key reaction for further molecular elaboration. The vicinal diamino groups at the 4- and 5-positions provide a handle for the construction of fused ring systems, such as purines and pteridines, which are prevalent in biologically active molecules.
Synthesis of this compound: A Plausible Synthetic Approach
A likely precursor for this synthesis is 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. The synthesis can be conceptualized in the following stages:
Diagram of the Proposed Synthetic Pathway:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar pyrimidine syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine
-
To a solution of sodium methoxide in methanol, add thiourea and ethyl acetoacetate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add methyl iodide. Stir at room temperature overnight.
-
Remove the solvent under reduced pressure and treat the residue with water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.
-
Treat the product from the previous step with a mixture of phosphorus oxychloride and N,N-dimethylaniline and heat to reflux.
-
After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to give 4-chloro-6-methyl-2-(methylthio)pyrimidine.
-
React the 4-chloro derivative with ammonia in a sealed tube or under pressure to yield 4-amino-6-methyl-2-(methylthio)pyrimidine.
Step 2: Nitration of 4-Amino-6-methyl-2-(methylthio)pyrimidine
-
Dissolve the 4-amino-6-methyl-2-(methylthio)pyrimidine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.
-
Stir the reaction mixture for a few hours, then carefully pour it onto crushed ice.
-
Neutralize the solution with a base to precipitate the product, 4-amino-5-nitro-6-methyl-2-(methylthio)pyrimidine.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Reduction of the Nitro Group
-
Suspend the 4-amino-5-nitro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Heat the reaction mixture to reflux for several hours until the reduction is complete.
-
Cool the mixture and neutralize it to precipitate the product, 4,5-diamino-6-methyl-2-(methylthio)pyrimidine.
-
Filter, wash, and dry the product.
Step 4: Chlorination of the 2-Methylthio Group
-
Suspend the 4,5-diamino-6-methyl-2-(methylthio)pyrimidine in an inert solvent like dichloromethane or chloroform.
-
Bubble chlorine gas through the suspension at a controlled temperature or use a reagent like sulfuryl chloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction, for example, with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectroscopic Characterization (Predicted)
The definitive characterization of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral data can be anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show a singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm. The protons of the two amino groups (NH₂) would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent, typically in the range of δ 4.0-7.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would exhibit distinct signals for the five carbon atoms in the molecule. The methyl carbon would appear upfield (around δ 20-25 ppm). The aromatic carbons of the pyrimidine ring would resonate in the downfield region (δ 110-165 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate in organic synthesis.
Diagram of Key Reactions:
Caption: Key reaction types of this compound.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents by reacting it with various nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity and is a key step in the synthesis of many pharmaceutical agents.
Formation of Fused Heterocyclic Systems
The adjacent diamino groups at the 4- and 5-positions are ideal for the construction of fused five- or six-membered rings. For instance, reaction with formic acid or its derivatives can lead to the formation of a purine scaffold. This strategy is widely employed in the synthesis of kinase inhibitors and other biologically active molecules.
Role in the Synthesis of TRK Inhibitors
A significant application of this compound is as a key building block in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a variety of cancers, and inhibitors of these kinases have shown remarkable efficacy in clinical trials. The pyrimidine core often serves as a scaffold to which other pharmacophoric elements are attached to achieve potent and selective inhibition of the TRK kinases.
Analytical Methods for Purity Assessment
Ensuring the purity of this compound is crucial for its use in subsequent synthetic steps, especially in a drug development setting. A combination of analytical techniques is typically employed for its comprehensive characterization and purity determination.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and reliable technique for assessing the purity of the compound and for quantifying any impurities. A C18 column with a gradient elution of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid is a common choice.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. It provides both separation and identification of components based on their retention times and mass spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are invaluable for structural confirmation. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard.[4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[1]
-
Store away from oxidizing agents.
Conclusion
This compound stands out as a strategically important and versatile intermediate in the field of organic and medicinal chemistry. Its unique arrangement of functional groups provides a rich platform for the synthesis of a diverse array of complex molecules, most notably in the development of targeted therapies for cancer. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in research and drug discovery endeavors. This guide has aimed to provide a comprehensive overview to assist scientists in harnessing the full potential of this valuable chemical building block.
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-4-chloro-6-methylpyrimidine.
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An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Chloro-6-methylpyrimidine-4,5-diamine is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly those with significant therapeutic potential. Its unique arrangement of a reactive chlorine atom and two adjacent amino groups on a methylated pyrimidine core makes it a versatile scaffold for constructing a variety of fused ring systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role in the field of drug discovery, with a focus on its application in the development of targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 63211-98-3 | [1][2] |
| Molecular Formula | C₅H₇ClN₄ | [1][2][3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Off-white to light yellow powder | Inferred from related compounds |
| Melting Point | Not explicitly found, but related compounds have melting points in the range of 180-200 °C | Inferred from[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from general pyrimidine properties |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |
Synthesis of this compound
-
Formation of the Pyrimidine Core: The synthesis would likely begin with the condensation of a suitable three-carbon precursor with a guanidine derivative to form the 2-aminopyrimidine ring.
-
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced by using a methylated starting material, such as a derivative of acetoacetic ester.
-
Nitration and Reduction: Introduction of the two amino groups at the 4 and 5 positions is typically achieved by nitration of the pyrimidine ring, followed by reduction of the resulting nitro group to an amino group. The second amino group is often introduced via a similar nitration/reduction sequence or through amination of a halogenated precursor.
-
Chlorination: The final step would involve the selective chlorination at the 2-position. This is a common transformation in pyrimidine chemistry and can be achieved using reagents like phosphorus oxychloride (POCl₃).
A potential synthetic pathway is visualized in the diagram below:
Caption: Plausible synthesis of this compound.
Spectroscopic Characterization
While dedicated, high-resolution spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and distinct signals for the protons of the two amino groups. The chemical shifts of the amino protons would be sensitive to the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino and methyl groups.
-
FTIR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the two amino groups in the region of 3200-3500 cm⁻¹. C-N and C=N stretching vibrations of the pyrimidine ring will also be prominent.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (158.59 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the interplay of its functional groups: the reactive chloro substituent and the nucleophilic diamino groups.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a key feature that makes this compound a valuable building block in medicinal chemistry.
Cyclization Reactions: Synthesis of Pteridines
The vicinal diamino groups at the 4 and 5-positions are perfectly positioned for cyclization reactions with 1,2-dicarbonyl compounds to form fused heterocyclic systems, most notably pteridines. The general reaction is depicted below:
Caption: General scheme for pteridine synthesis.
This reaction is a cornerstone in the synthesis of many biologically active pteridine derivatives, including folate analogs and inhibitors of dihydrofolate reductase.
Applications in Drug Discovery and Medicinal Chemistry
This compound has been identified as a key intermediate in the synthesis of targeted cancer therapies and other medicinally important molecules.
Tropomyosin Receptor Kinase (TRK) Inhibitors
There is evidence suggesting that this compound is a building block for the synthesis of potent and selective inhibitors of tropomyosin receptor kinases (TRKs).[4] TRK fusions are oncogenic drivers in a wide range of cancers, and inhibitors of these kinases have shown remarkable efficacy in patients with TRK fusion-positive tumors. The pyrimidine scaffold of this compound likely serves as a core structure for designing molecules that can fit into the ATP-binding pocket of the TRK enzymes.
GPR35 Modulators
A recent patent application has disclosed the use of this compound in the synthesis of G protein-coupled receptor 35 (GPR35) modulators.[5] GPR35 is an orphan receptor that is implicated in various physiological and pathological processes, including inflammatory bowel disease and metabolic disorders. The development of selective GPR35 modulators is an active area of research, and this compound provides a versatile starting point for the synthesis of novel ligands for this receptor.
Experimental Protocol: Representative Suzuki Coupling Reaction
The following is a representative, though not specific to the title compound, experimental protocol for a Suzuki coupling reaction, a common transformation for functionalizing chloropyrimidines in drug discovery. This protocol is provided for illustrative purposes to demonstrate the utility of such building blocks.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a chloropyrimidine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) is added an arylboronic acid (1.2 eq) and a base such as cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Catalyst Addition: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is then added.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive chlorine atom and vicinal diamino groups on a pyrimidine scaffold allows for the efficient synthesis of a diverse range of complex heterocyclic compounds. As demonstrated by its emerging role in the development of targeted cancer therapies and GPR35 modulators, this compound is poised to become an increasingly important tool for researchers and scientists working at the forefront of pharmaceutical innovation. Further exploration of its reactivity and the development of robust synthetic protocols will undoubtedly unlock new opportunities for the discovery of novel therapeutic agents.
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An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key heterocyclic intermediate in medicinal chemistry. The guide details its chemical structure, molecular formula, and physicochemical properties. A significant focus is placed on a representative synthetic protocol, elucidating the chemical transformations required for its preparation. Furthermore, this guide explores the compound's applications, particularly its role as a crucial building block in the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and utility of this important pyrimidine derivative.
Introduction
This compound is a substituted pyrimidine that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the reactive chloro group and the vicinal diamine functionalities, make it a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. Notably, this molecule serves as a critical intermediate in the synthesis of targeted therapies for various cancers.[1] This guide aims to provide a detailed technical overview of its structure, properties, a representative synthetic route, and its applications in modern drug discovery.
Chemical Structure and Properties
The structural and physical properties of this compound are fundamental to its reactivity and applications.
Chemical Structure
The molecule consists of a pyrimidine ring substituted with a chloro group at position 2, a methyl group at position 6, and two amino groups at positions 4 and 5.
Molecular Formula: C₅H₇ClN₄[1][2]
Molecular Weight: 158.59 g/mol [1][3]
IUPAC Name: this compound
CAS Number: 63211-98-3[1][2][3]
The presence of both electron-withdrawing (chloro) and electron-donating (amino, methyl) groups on the pyrimidine ring influences its chemical behavior, particularly in nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for handling, storage, and designing synthetic transformations.
| Property | Value | Reference |
| Appearance | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3][4] |
Note: Experimental values for properties such as melting point and solubility can vary depending on the purity of the sample and the experimental conditions.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A representative synthetic route involves the reduction of a corresponding nitropyrimidine. The following protocol is a generalized procedure based on established chemical transformations for analogous compounds.
Synthetic Workflow Diagram
Sources
An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylpyrimidine-4,5-diamine
For researchers and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to the clinic. This guide provides a comprehensive overview of the solubility of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key intermediate in the synthesis of various bioactive molecules. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical methodologies to determine its solubility in various solvents.
Physicochemical Properties of this compound
This compound is a substituted pyrimidine with the molecular formula C₅H₇ClN₄.[1][2] Its structure, featuring a pyrimidine core with chloro, methyl, and two amino functional groups, dictates its physicochemical properties and, consequently, its solubility.
| Property | Value | Source |
| Molecular Weight | 158.59 g/mol | [1] |
| Melting Point | 249 °C | [3] |
| Boiling Point (Predicted) | 377.1 ± 37.0 °C | [3] |
| Density (Predicted) | 1.459 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2–8 °C under inert gas | [1][3] |
The presence of amino groups suggests the potential for hydrogen bonding with protic solvents, while the overall molecule possesses a degree of polarity. The chlorine and methyl groups also contribute to its molecular interactions.
Factors Influencing the Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives like this compound is influenced by several factors:
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
Solvent Properties: The principle of "like dissolves like" is paramount. The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. For pyrimidine derivatives, solubility is often higher in polar solvents.[6][7]
-
pH and Ionization: The amino groups on the pyrimidine ring can be protonated in acidic conditions, forming salts that are typically more water-soluble.[5] Therefore, the pH of the aqueous medium can significantly impact solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. A high melting point, as seen with this compound, often indicates a stable crystal lattice and potentially lower solubility.
Experimental Determination of Solubility
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Shake-Flask Method Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO, acetonitrile). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed and collect the clear supernatant.
-
Dilution: Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
Workflow for Solubility Determination
Analytical Quantification by HPLC-UV
A robust and accurate analytical method is crucial for quantifying the concentration of this compound in the saturated solutions. HPLC-UV is a widely used technique for this purpose.
HPLC Method Development Outline
-
Column Selection: A C18 reverse-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Wavelength Selection: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.
Logical Relationships in HPLC Method Development
Summary and Conclusion
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Solubility of Things. (n.d.). Pyrimidine.
- Baluja, S., & Gedia, M. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Semantic Scholar. (2014).
- Revue Roumaine de Chimie. (n.d.).
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 2,4-Pyrimidinediamine, 6-chloro-.
- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.
- Fisher Scientific. (2009).
- AutePharma. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-6-methylpyrimidin-2-ylamine.
- CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
- Guidechem. (n.d.). 2,4-Diamino-6-chloropyrimidine 156-83-2 wiki.
- Asian Journal of Chemistry. (2017).
- American Elements. (n.d.). This compound.
- ResearchGate. (2017).
- Alfa Chemistry. (n.d.). CAS 13393-93-6 Tetrahydroabietyl alcohol.
- Google Patents. (2022).
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- ResearchGate. (2025).
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An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6-methylpyrimidine-4,5-diamine
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Core Hazard Profile and Compound Identification
This compound is a substituted pyrimidine derivative. The presence of a chloro group, two amine functionalities, and the pyrimidine core makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.[1][2] However, these same features necessitate a rigorous approach to its handling and storage.
The primary hazards are associated with irritation and acute toxicity upon exposure.[3] Understanding these risks is the first step toward mitigating them effectively.
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 63211-98-3 | [4] |
| Molecular Formula | C₅H₇ClN₄ | [3] |
| Molecular Weight | 158.59 g/mol |[3] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source for all hazard data:[3]
The "Why": Scientific Rationale for Safe Handling
A protocol's effectiveness is rooted in understanding the causality behind its rules. The molecular structure of this compound dictates its reactivity and toxicological profile.
-
Inhalation & Respiratory Irritation (H332, H335): As a fine solid, the compound can easily become airborne. The amine and chloro-pyrimidine functionalities can irritate the sensitive mucosal surfaces of the respiratory tract, making it imperative to handle the substance only in environments with controlled airflow, such as a chemical fume hood.[3][5][6]
-
Skin and Eye Irritation (H315, H319): The chemical's structure allows it to interact with biological tissues, leading to irritation.[3] Direct contact with skin or, more critically, eyes, must be prevented through the consistent use of appropriate Personal Protective Equipment (PPE).[7][8]
-
Reactivity and Storage: The chloro group is a potential leaving group for nucleophilic substitution reactions.[9][10] To maintain the compound's integrity and prevent unintended reactions, it must be stored away from incompatible materials like strong oxidizing agents and kept in a controlled environment.[3][5][8] The recommended storage at 2-8°C under an inert atmosphere in a dark, dry place minimizes degradation.[3]
Standard Operating Procedures (SOPs) for Laboratory Use
Adherence to a structured workflow is critical for safety and reproducibility. The following protocols represent a self-validating system for the safe management of this compound.
Engineering Controls
All procedures involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[5][6][11] The fume hood provides a contained workspace, pulling airborne particles away from the operator's breathing zone.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Each component is selected to counter a specific, identified hazard.
Table 3: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves | Protects against skin contact and irritation (H315).[5][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye contact and serious irritation (H319).[5][7][8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Required if engineering controls fail or for large spills | A NIOSH-approved dust respirator should be used if dust generation is unavoidable.[5] |
Safe Handling and Dispensing Workflow
The following workflow minimizes exposure and reduces the risk of contamination or spills.
Caption: Workflow for Safe Handling of this compound.
Storage and Segregation Protocol
Proper storage is crucial for maintaining chemical stability and preventing hazardous interactions.
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Atmosphere: Keep in a tightly closed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Environment: Store in a dark, dry, and well-ventilated place.[5][12]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8]
Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Emergency Response Decision Tree
Caption: Logical decision-making flow for emergency situations.
First-Aid Measures
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7][8]
-
After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8][11]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. If eye irritation persists, seek immediate medical attention.[7][8]
-
After Ingestion: Rinse mouth with water. Immediately call a poison center or doctor.[8][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[5]
-
Specific Hazards: Combustion may produce poisonous fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen chloride (HCl) gas.[5][8] Firefighters should wear a self-contained breathing apparatus (SCBA).[5]
Chemical Structure and Properties
A fundamental understanding of the compound's physical and chemical properties informs its behavior in experimental settings.
Chemical Structure
Caption: Structure of this compound.
Physicochemical Properties
| Property | Value |
| Appearance | Solid / Crystalline Powder |
| Molecular Formula | C₅H₇ClN₄[3] |
| Molecular Weight | 158.59 g/mol [3] |
| Storage Temperature | 2-8°C[3] |
| Stability | Stable under recommended storage conditions.[8][12] |
| Incompatibilities | Strong oxidizing agents, strong acids.[8] |
References
- 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem. (URL: [Link])
- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. (URL: [Link])
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)
- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE - ResearchG
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015-12-19). (URL: [Link])
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019-07-01). (URL: [Link])
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchG
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
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- 12. guidechem.com [guidechem.com]
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A Researcher's Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine: Procurement, Quality Control, and Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3) is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a scaffold in the synthesis of targeted therapeutics, including kinase inhibitors. The strategic placement of its chloro, methyl, and vicinal diamine functionalities offers a versatile platform for structural elaboration and modulation of physicochemical properties. This guide provides an in-depth analysis of the procurement landscape for this critical reagent, detailing supplier information, cost considerations, and essential quality control protocols. Furthermore, it explores its application in drug discovery, supported by established synthetic methodologies and analytical procedures to ensure the integrity and reproducibility of research and development endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, both natural and synthetic. Within this class, this compound has emerged as a particularly valuable intermediate. Its chemical architecture is primed for sequential, regioselective reactions. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various side chains. The adjacent 4,5-diamine groups are readily cyclized with appropriate reagents to form fused ring systems, such as purines, which are fundamental components of many kinase inhibitors. This inherent reactivity profile makes it a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Procurement and Cost Analysis: A Supplier Overview
Sourcing high-quality starting materials is a critical first step in any research campaign. The availability and cost of this compound can vary significantly between suppliers. Researchers must balance cost with purity, availability, and the supplier's ability to provide comprehensive analytical documentation.
Below is a comparative table of several recognized suppliers. Please note that pricing is subject to change and is often dependent on the quantity ordered. It is highly recommended to request a formal quote from the suppliers for the most accurate and up-to-date information.
| Supplier | Example Product Number | Purity | Available Quantities | Estimated Cost (USD) |
| Thermo Scientific Chemicals | PI78440 (Example) | ≥95% | 5 g | Price on request[1] |
| Sigma-Aldrich (Merck) | CIAH987F29FC | Not specified | Varies | Price on request[2][3] |
| BLDpharm | BD139459 | Not specified | Varies | Price on request[4] |
| ChemUniverse | Q00644 | 95% | 100mg, 250mg, 1g | $138 - $545[5] |
| Achmem | AMCS027357 | Not specified | Varies | Price on request[6] |
| 2A Biotech | 2A-0121626 | 96%+ | Varies | Price on request[7] |
| Shanghai Jizhi Biochemical | N/A | 95.0% | 100mg, 250mg, 1g, 5g | ~$100 - $1200[8] |
Key Considerations for Supplier Selection:
-
Purity and Documentation: Always request a Certificate of Analysis (CoA) for each batch. This document should provide, at a minimum, the purity as determined by a reliable analytical method (e.g., HPLC or NMR) and confirmation of the compound's identity.
-
Batch-to-Batch Consistency: For long-term projects, it is crucial to work with suppliers who can demonstrate consistent quality across different batches.
-
Availability and Lead Times: Lead times can impact project timelines. Inquire about stock levels and typical delivery schedules.
-
Technical Support: Reputable suppliers often have technical support teams that can assist with any questions regarding the product's specifications or handling.
Technical Specifications and Quality Control
Ensuring the identity and purity of this compound is paramount for the validity of experimental results.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₄ | [6] |
| Molecular Weight | 158.59 g/mol | [6] |
| Appearance | Off-white to light-colored powder/solid | [9] |
| Melting Point | 249 °C | [10] |
| Boiling Point | 377.1±37.0 °C (Predicted) | [10] |
| Density | 1.459±0.06 g/cm³ (Predicted) | [10] |
In-House Quality Control: A Protocol for Purity Verification by HPLC
It is good laboratory practice to independently verify the purity of critical starting materials. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. Below is a general protocol that can be adapted as a starting point.
Objective: To determine the purity of a supplied batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Formic acid (for MS-compatible methods) or phosphoric acid[11]
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of acetonitrile and water with a small amount of acid modifier (e.g., 0.1% formic acid)[11]. The exact ratio will need to be optimized.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. Ensure complete dissolution.
-
-
HPLC Method Parameters:
-
Column: Reverse-phase C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with acid modifier).
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 5-10 µL
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210-254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
Record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Caption: Generalized synthesis of a purine intermediate.
This cyclization is often followed by a nucleophilic substitution at the chloro position (e.g., a Suzuki coupling), demonstrating the compound's utility as a versatile scaffold for library synthesis. [12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. [6][9][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [9]Work in a well-ventilated area or a chemical fume hood. [9][13]* First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [9][14] * Skin: Wash with plenty of soap and water. [9][14] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [9][14] * Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [9]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [9]Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability. [6][10]
-
Conclusion
This compound is a high-value, versatile building block for researchers in drug discovery and development. A thorough understanding of its procurement landscape, coupled with rigorous in-house quality control, is fundamental to the success of research programs that rely on this key intermediate. Its well-defined reactivity allows for the efficient construction of diverse chemical libraries, particularly those based on the purine scaffold, facilitating the exploration of new therapeutic agents. By carefully selecting suppliers and implementing robust analytical verification, researchers can confidently incorporate this compound into their synthetic workflows, accelerating the path toward novel drug candidates.
References
- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
- Chemsrc. (2025, February 5). 6-chloro-2-methylpyrimidine-4,5-diamine Price.
- ChemUniverse. (n.d.). 6-CHLORO-2-METHYLPYRIMIDINE-4,5-DIAMINE [Q00644].
- 2A Biotech. (n.d.). This compound.
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(4), 1835-1844.
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Harnessing 2-Chloro-6-methylpyrimidine-4,5-diamine: A Gateway to Novel Purine Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 2-Chloro-6-methylpyrimidine-4,5-diamine is a highly functionalized heterocyclic building block of significant value in medicinal chemistry. Its vicinal diamine arrangement on the pyrimidine core serves as a classical precursor for the construction of fused bicyclic systems, most notably the purine skeleton. This guide provides an in-depth examination of the primary synthetic pathway originating from this diamine, focusing on the generation of the key intermediate, 2-chloro-6-methyl-9H-purine . We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and illustrate the synthetic versatility of the resulting intermediate in the development of diverse purine analogs for drug discovery programs.
The Core Transformation: Traube Purine Synthesis
The most direct and widely utilized method to convert 4,5-diaminopyrimidines into purines is the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[1][2] This reaction constructs the imidazole portion of the purine ring by introducing a one-carbon fragment to bridge the two exocyclic amino groups.[2][3]
Mechanistic Rationale
The synthesis proceeds via a two-step sequence: formylation followed by cyclodehydration.[4]
-
Formylation: The more nucleophilic N5-amino group attacks the electrophilic carbon of the one-carbon source (e.g., formic acid or triethyl orthoformate). This forms a formamide intermediate.
-
Cyclodehydration: Under heating, the N4-amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed formamide. Subsequent dehydration (loss of a water molecule) results in the closure of the imidazole ring, yielding the aromatic purine system.
The overall workflow is a robust and scalable method for generating the purine core structure.
Caption: Workflow for Traube Purine Synthesis.
Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methyl-9H-purine
This protocol describes a representative procedure for the cyclization of this compound to form the target purine intermediate. The choice of a one-carbon source can be adapted based on desired reaction conditions and scale. Using triethyl orthoformate with an acid catalyst is a common and effective variant.
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (5-10 eq)
-
Acetonitrile (or other suitable high-boiling solvent)
-
Catalytic amount of a strong acid (e.g., methanesulfonic acid, p-toluenesulfonic acid)
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in acetonitrile.
-
Add an excess of triethyl orthoformate to the suspension.
-
Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux (typically 85-95°C) and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
Dissolve the crude solid residue in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal and briefly heat the solution at reflux to decolorize.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield pure 2-chloro-6-methyl-9H-purine.
Characterization Data
The resulting intermediate, 2-chloro-6-methyl-9H-purine, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | - |
| Molecular Weight | 168.58 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical |
| Storage Conditions | 2-8°C, Inert atmosphere | [5] |
Synthetic Utility: The Versatility of 2-Chloro-6-methyl-9H-purine
The true value of 2-chloro-6-methyl-9H-purine lies in its potential for further functionalization. The electron-deficient nature of the purine ring system activates the C2-chloro substituent, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This opens a gateway to a vast chemical space of 2-substituted-6-methylpurine analogs.[6]
Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The C2-position of the purine is readily attacked by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone of medicinal chemistry programs aimed at developing purine-based therapeutics, such as kinase inhibitors and antiviral agents.[7][8][9]
Caption: General workflow for SₙAr on the purine core.
General Protocol: Synthesis of 2-Amino-6-methylpurine Analogs
This protocol outlines a general procedure for the synthesis of a library of 2-amino-6-methylpurine derivatives, which are common motifs in biologically active molecules.[10][11]
Materials:
-
2-Chloro-6-methyl-9H-purine (1.0 eq)
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 - 3.0 eq)
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like n-butanol)
Procedure:
-
To a solution of 2-chloro-6-methyl-9H-purine in the chosen solvent, add the desired amine and the base (DIPEA).
-
Heat the reaction mixture, typically between 80°C and 140°C, depending on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration.
-
Alternatively, the solvent can be removed in vacuo, and the residue purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-amino-6-methylpurine analog.
Applications in Drug Discovery
The purine scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to endogenous nucleobases, allowing it to interact with a wide range of biological targets.[7] Analogs derived from 2-chloro-6-methyl-9H-purine are investigated for various therapeutic applications:
-
Anticancer Agents: Many purine analogs function as antimetabolites or kinase inhibitors.[6][12]
-
Antiviral Agents: Modified purines can act as chain terminators in viral DNA or RNA synthesis.
-
Anti-inflammatory and Immunomodulatory Drugs: Substituted purines can modulate enzymes and receptors involved in immune signaling pathways.[2]
The ability to rapidly diversify the 2-position of the 6-methylpurine core makes this intermediate an invaluable tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[13]
Conclusion
This compound is more than a simple chemical; it is a strategic starting material for accessing complex and biologically relevant molecular architectures. Through the robust and efficient Traube synthesis, it is readily converted into the key intermediate, 2-chloro-6-methyl-9H-purine. This intermediate, armed with a reactive C2-chloro group, serves as a versatile platform for synthetic chemists to build diverse libraries of purine analogs. The methodologies described herein provide a solid foundation for researchers and drug development professionals to leverage this pathway in the quest for novel therapeutics.
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Introduction: The Ubiquity and Versatility of the Pyrimidine Scaffold
An In-Depth Technical Guide to Pyrimidine Derivatives in Medicinal Chemistry
In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyrimidine ring. This six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in drug discovery. Its synthetic accessibility and the structural diversity of its derivatives have led to a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[4][5][6]
The pyrimidine ring's unique physicochemical attributes are key to its success. Its ability to act as a bioisostere for phenyl and other aromatic systems, coupled with its capacity to form crucial hydrogen bonds with biological targets, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][7] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and diverse therapeutic applications of pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: From Classic Reactions to Modern Innovations
The construction of the pyrimidine core has been a subject of extensive research, leading to a variety of robust synthetic methodologies.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
The Biginelli Reaction: A Time-Honored Multicomponent Synthesis
One of the most classic and efficient methods for synthesizing dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea remains a cornerstone of pyrimidine synthesis due to its simplicity and atom economy.[10][11]
Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Derivative
-
Reagent Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (3-4 drops). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: The Biginelli three-component reaction for synthesizing dihydropyrimidinones.
Beyond this classic method, modern organic synthesis has introduced advanced techniques including microwave-assisted synthesis, the use of novel catalysts, and C-H activation strategies to streamline the functionalization of the pyrimidine core.[6][12]
Mechanisms of Action: The Molecular Basis of Therapeutic Efficacy
The broad therapeutic utility of pyrimidine derivatives stems from their ability to interact with a multitude of biological targets. Two predominant mechanisms of action are antimetabolite activity and kinase inhibition.
Antimetabolites: Disrupting Nucleic Acid Synthesis
As structural analogs of natural pyrimidines, many derivatives function as antimetabolites.[13] These molecules deceive the cellular machinery, entering metabolic pathways where they inhibit critical enzymes required for DNA and RNA synthesis.[14] A prime example is 5-Fluorouracil (5-FU) , an anticancer drug that is converted intracellularly to metabolites that inhibit thymidylate synthase, starving cancer cells of thymidine, a necessary component for DNA replication and repair.[12][14] This mechanism of action is particularly effective against rapidly dividing cancer cells.[15]
Kinase Inhibitors: Targeting Cellular Signaling
In the era of targeted therapy, pyrimidine derivatives have emerged as exceptional scaffolds for kinase inhibitors.[14] Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket. The pyrimidine core can act as an ATP mimic, fitting into this pocket and blocking the kinase's activity.[4][16] This inhibition can halt the proliferation signals that drive cancer growth.
For example, many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in lung cancer, are based on a substituted pyrimidine scaffold.[4][17] These drugs compete with ATP, preventing the autophosphorylation of the receptor and blocking downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the pyrimidine scaffold has been successfully exploited to develop drugs for a wide range of diseases.[4][18]
Anticancer Agents
This is arguably the most significant application area for pyrimidine derivatives.[12][19] They have been developed to target various hallmarks of cancer.
-
Kinase Inhibitors: As mentioned, they are potent inhibitors of kinases like EGFR, HER2, and Cyclin-Dependent Kinases (CDKs), which are critical for cancer cell growth and division.[4][17][19]
-
Antimetabolites: Drugs like 5-Fluorouracil, Capecitabine, and Gemcitabine are foundational in chemotherapy regimens for colorectal, breast, and pancreatic cancers.[12]
-
Novel Agents: Research continues to uncover novel pyrimidine derivatives with potent cytotoxicity against a panel of human tumor cell lines, including those resistant to existing therapies.[5][20][21]
| Compound Class | Target | Representative Cancer Types | Citation |
| 2-Aminopyrimidines | EGFR, HER2 | Lung, Breast | [4] |
| Pyrido[2,3-d]pyrimidines | CDK4/6, PDGFR | Breast, Liver, Prostate | [17] |
| Pyrimidine-5-carbonitriles | EGFR | Colorectal, Liver, Breast, Lung | [5][10] |
| Thieno[2,3-d]pyrimidines | Antiproliferative | Colon | [19] |
Antiviral Agents
Many antiviral drugs are nucleoside analogs, and pyrimidine derivatives are central to this class. They work by interfering with viral replication, typically by inhibiting viral DNA or RNA polymerases.[22][23]
-
Anti-HIV: Zidovudine (AZT) and Lamivudine are reverse transcriptase inhibitors that were pivotal in the development of combination antiretroviral therapy for HIV.[1][22]
-
Anti-Hepatitis: Sofosbuvir, a nucleotide analog, is a cornerstone of treatment for Hepatitis C, effectively inhibiting the HCV RNA polymerase.[22]
-
Broad-Spectrum: Remdesivir, a pyrimidine analog, gained prominence for its activity against SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase.[22]
Antimicrobial Agents
Pyrimidine derivatives have demonstrated significant potential in combating bacterial and fungal infections, a critical need in the face of growing antibiotic resistance.[1][24]
-
Antibacterial: The combination of the pyrimidine derivative Trimethoprim with sulfamethoxazole is a classic antibacterial therapy that inhibits folic acid synthesis in bacteria.[1] Researchers are actively developing new pyrimidine-sulfonamide hybrids to overcome resistance.[5]
-
Antifungal: Novel fused pyrimidine systems have shown potent activity against fungal strains like Candida albicans.[5][24]
Caption: Experimental workflow for screening pyrimidine derivatives for antimicrobial activity.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the essence of medicinal chemistry. For pyrimidine derivatives, SAR studies guide the rational design of more potent and selective drug candidates.[11][25] The position of substituents on the pyrimidine ring profoundly influences the compound's activity.[3][26]
| Position on Pyrimidine Ring | General SAR Insights | Therapeutic Impact | Citations |
| C2-Position | Substitution with amino (-NH2) or substituted amino groups often enhances activity. Electron-donating groups can be favorable. | Crucial for antibacterial and anticancer activity. | [15][16] |
| C4-Position | Aniline or substituted aryl groups are common. This position is key for interactions in kinase hinge regions. | Defines selectivity and potency for many kinase inhibitors. | [4][17] |
| C5-Position | Substitution here can modulate lipophilicity and steric bulk, affecting cell permeability and target binding. | Influences pharmacokinetic properties and can enhance anticancer efficacy. | [18] |
| C6-Position | Often involved in creating fused ring systems (e.g., pyrido[2,3-d]pyrimidines), which can increase structural rigidity and target affinity. | Fused systems often show enhanced anticancer and antiviral activity. | [2][17] |
A comprehensive SAR analysis indicates that for anticancer activity, the central pyrimidine ring is crucial, and modifying peripheral groups to enhance properties like hydrophobicity can significantly boost potency against drug-resistant targets.[27]
Future Perspectives and Conclusion
The pyrimidine scaffold is a time-tested and remarkably versatile core in medicinal chemistry. Its journey from being a fundamental component of nucleic acids to the backbone of modern therapeutics is a testament to its privileged chemical nature.[4][12] The future of pyrimidine-based drug discovery remains bright, with ongoing research focusing on several key areas: the development of novel, more efficient synthetic routes; the exploration of fused pyrimidine systems to create highly specific inhibitors for new biological targets; and the design of next-generation derivatives to overcome the persistent challenge of drug resistance.[1][10] The continued exploration of this scaffold's chemical space will undoubtedly lead to the discovery of new and more effective treatments for a host of human diseases.
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The Multifaceted Biological Activities of Pyrimidine Diamines: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Legacy and Therapeutic Promise of the Pyrimidine Diamine Scaffold
The pyrimidine ring system, a fundamental component of nucleic acids, has long been a cornerstone of medicinal chemistry.[1] Its inherent ability to engage in a multitude of biological interactions has rendered it a privileged scaffold in the design of therapeutic agents. Within this broad class of compounds, pyrimidine diamines have emerged as a particularly versatile and fruitful area of research, leading to the development of drugs targeting a wide array of diseases, from cancer to infectious diseases.[2][3] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of pyrimidine diamines. Moving beyond a mere cataloging of effects, we will delve into the underlying mechanisms of action, structure-activity relationships, and the practical experimental methodologies required to assess their therapeutic potential. Our focus is on providing not just the "what," but the critical "how" and "why," empowering you to navigate the complexities of pyrimidine diamine-based drug discovery with confidence and scientific rigor.
I. The Spectrum of Biological Activity: From Kinase Inhibition to Dihydrofolate Reductase Antagonism
The therapeutic utility of pyrimidine diamines stems from their ability to interact with a diverse range of biological targets. This section will explore the most significant of these activities, providing a foundation for understanding their broad pharmacological potential.
Kinase Inhibition: A Dominant Modality in Cancer Therapy
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] Pyrimidine diamines have proven to be a rich source of potent and selective kinase inhibitors, targeting several key players in oncogenic pathways.
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial mediators of cytokine signaling, playing a central role in immunity and hematopoiesis.[4][5] Aberrant JAK signaling is implicated in autoimmune diseases and various cancers. Pyrimidine diamines have been successfully developed as JAK inhibitors. For instance, tofacitinib, a well-known JAK inhibitor, demonstrates the therapeutic potential of targeting this pathway.
Key Signaling Pathway: The JAK/STAT Pathway
Cytokine binding to its receptor triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][6]
Caption: A simplified diagram of the JAK/STAT signaling pathway.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7][8] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Pyrimidine diamines have been investigated as mTOR inhibitors, often as dual PI3K/mTOR inhibitors.[9][10]
Key Signaling Pathway: The PI3K/Akt/mTOR Pathway
Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then activates Akt, which in turn can activate mTORC1 through the phosphorylation and inhibition of the TSC complex. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.[10][11]
Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[12][13][14] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.[15][16] Pyrimidine diamine derivatives have been identified as potent inhibitors of Aurora kinases.[17]
Key Signaling Pathway: Aurora Kinase Function in Mitosis
Aurora A is primarily involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.[13][15]
Caption: The distinct roles of Aurora A and Aurora B during mitosis.
Dihydrofolate Reductase (DHFR) Inhibition: A Classic Anti-infective and Anticancer Strategy
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[18][19] Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies.[20][21][22] Pyrimidine diamines, such as pyrimethamine and trimethoprim, are classic examples of DHFR inhibitors.[21]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This leads to a depletion of the tetrahydrofolate pool, disrupting DNA synthesis and leading to cell death, particularly in rapidly proliferating cells like bacteria, parasites, and cancer cells.[18][21]
II. Quantitative Assessment of Biological Activity: Data-Driven Insights
The evaluation of the biological activity of pyrimidine diamines relies on robust and quantitative assays. This section presents a compilation of inhibitory concentration (IC50) values for representative pyrimidine diamine derivatives against various biological targets.
Table 1: In Vitro Inhibitory Activity of Selected Pyrimidine Diamine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| 13 | Aurora A | < 100 | NCI-H524 (SCLC) | 0.00336 | [23][24] |
| 10 | Aurora A | 52.2 | NCI-H82 (SCLC) | - | [23][24] |
| 17 | Aurora A | 64.9 | SK-N-BE(2) (Neuroblastoma) | - | [23][24] |
| Compound 8 | VEGFR-2 | 55.4 | HCT-116 (Colon) | 3.94 | [25] |
| Compound 8 | - | - | HepG-2 (Liver) | 3.76 | [25] |
| Compound 8 | - | - | MCF-7 (Breast) | 4.43 | [25] |
| Compound 47 | TRAP1 | - | PC3 (Prostate) | - | [17][26] |
| Compound 48 | TRAP1 | - | PC3 (Prostate) | - | [17][26] |
| Compound 7 | BRD4 | 29 | MDA-MB-231 (Breast) | 0.4 | [6] |
| Compound 7 | PLK1 | 42 | MDA-MB-231 (Breast) | 0.4 | [6] |
| Compound 3g | CDK2/cyclin A | 83 | MDA-MB-231 (Breast) | - | [20][21] |
| Compound 3c | CDK9/cyclin T1 | 65 | - | - | [20][21] |
Note: SCLC - Small-Cell Lung Cancer. This table is a representative sample and not exhaustive.
III. In Vivo Efficacy: From Preclinical Models to Clinical Promise
The ultimate validation of a drug candidate's potential lies in its efficacy in living organisms. This section explores the in vivo evaluation of pyrimidine diamines in preclinical animal models and provides a glimpse into their progression into clinical trials.
Preclinical Evaluation in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[27][28] These models allow for the assessment of a compound's antitumor activity in a living system.
Table 2: In Vivo Antitumor Activity of Pyrimidine Diamine Derivatives in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 13 | Small-Cell Lung Cancer | NCI-H446 Xenograft | 50 mg/kg, i.v., 5-on-2-off | >90 | [24] |
| Compound 47 | Prostate Cancer | PC3 Xenograft | - | Significant reduction | [17][26] |
| Compound 48 | Prostate Cancer | PC3 Xenograft | - | Significant reduction | [17][26] |
Note: This table provides a summary of reported in vivo efficacy. Specific details of the studies can be found in the cited references.
Clinical Development of Pyrimidine-Based Drugs
Several pyrimidine-containing drugs have successfully navigated the rigorous process of clinical development and have been approved by the FDA for various indications.[5][29] A comprehensive search of clinical trial databases reveals ongoing studies for numerous pyrimidine derivatives, highlighting the continued interest in this chemical class.[30]
IV. Experimental Protocols: A Practical Guide to Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of pyrimidine diamines. These protocols are intended to serve as a practical guide for researchers in the field.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced in a kinase reaction.
Caption: A workflow diagram for a typical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrimidine diamine inhibitor in DMSO.
-
Prepare a solution of the target kinase in an appropriate kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in the kinase buffer.
-
-
Assay Plate Setup:
-
Add the kinase solution to the wells of a 384-well plate.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrimidine diamine compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
V. Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of pyrimidine diamines and their biological activity is crucial for the rational design of more potent and selective compounds.
A common theme in the SAR of pyrimidine diamine kinase inhibitors is the importance of the 2,4-diaminopyrimidine core for hydrogen bonding interactions with the kinase hinge region.[25] Substitutions at other positions on the pyrimidine ring and on the amino groups can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For instance, in a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines, the nature of the substituents on the phenyl rings was found to significantly influence their inhibitory activity against CDK2 and CDK9.[20][21] Similarly, for TRK inhibitors with a 2,4-diaminopyrimidine scaffold, modifications to the substituents have been explored to enhance potency and selectivity.[25]
VI. Conclusion and Future Directions
Pyrimidine diamines represent a remarkably versatile and clinically relevant class of compounds with a broad spectrum of biological activities. Their success as kinase inhibitors and DHFR inhibitors underscores the power of this scaffold in drug discovery. The continued exploration of their SAR, coupled with the application of robust experimental methodologies, will undoubtedly lead to the development of novel and improved therapies for a range of human diseases. As our understanding of the complex signaling networks that drive disease deepens, the ability of the pyrimidine diamine scaffold to be tailored to specific biological targets will ensure its enduring importance in the field of medicinal chemistry.
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Methodological & Application
synthesis of 2-Chloro-6-methylpyrimidine-4,5-diamine from 4-amino-2-chloro-6-methyl-5-nitropyrimidine
An Application Note for the Synthesis of 2-Chloro-6-methylpyrimidine-4,5-diamine
Topic: Synthesis of this compound from 4-amino-2-chloro-6-methyl-5-nitropyrimidine Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the preparation of anilines that serve as key intermediates in the pharmaceutical, agrochemical, and materials science industries. This application note provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block, via the reduction of its nitro precursor, 4-amino-2-chloro-6-methyl-5-nitropyrimidine.
The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the chloro-substituent on the pyrimidine ring, which is susceptible to hydrodehalogenation under certain reductive conditions. We will explore several common reduction methodologies, providing a comparative analysis to guide the researcher in selecting the most appropriate method. A detailed, field-proven protocol using sodium dithionite (Na₂S₂O₄) is presented, chosen for its mild conditions, excellent functional group tolerance, and operational simplicity as a metal-free alternative.[1]
Reaction Scheme
The overall transformation involves the reduction of the nitro group at the C5 position of the pyrimidine ring to a primary amine.
Caption: Chemical transformation from nitro precursor to diamine product.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical to the success of this synthesis. The primary considerations are yield, purity, operational safety, and, most importantly, the preservation of the C-Cl bond.
| Method | Reagents | Pros | Cons | Chemoselectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction, scalable.[2] | Risk of hydrodehalogenation (C-Cl bond cleavage), requires specialized pressure equipment. | Raney Nickel is often preferred over Pd/C to minimize dehalogenation of aryl chlorides.[2] |
| Metal/Acid Reduction | Fe/AcOH or SnCl₂/HCl | Inexpensive, robust, effective.[3] | Often requires acidic conditions and tedious workup to remove metal salts. Can generate significant waste. | The Fe/acetic acid system is a mild and versatile method that generally tolerates halogen substituents well.[2][3] |
| Dithionite Reduction | Na₂S₂O₄ | Mild, metal-free, excellent chemoselectivity, simple workup.[1][4] | Can sometimes produce sulfur-containing byproducts; reagent stability can be a concern.[5][6] | Highly selective for nitro groups in the presence of halides and other reducible functionalities.[1] |
Based on this analysis, Sodium Dithionite is the recommended reagent for this protocol due to its superior chemoselectivity and mild reaction conditions, which are ideal for preserving the sensitive chloro-substituent on the pyrimidine core.
Mechanism of Dithionite Reduction
The reduction of aromatic nitro compounds by sodium dithionite is understood to proceed through a single-electron transfer (SET) mechanism. In an aqueous medium, the dithionite anion (S₂O₄²⁻) exists in equilibrium with the highly reducing sulfur dioxide radical anion (•SO₂⁻). This radical species is the active reductant, transferring electrons stepwise to the nitro group, which proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product.[1]
Detailed Experimental Protocol: Sodium Dithionite Reduction
This protocol details the reduction of 4-amino-2-chloro-6-methyl-5-nitropyrimidine on a laboratory scale.
Materials and Reagents
| Substance | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 4-amino-2-chloro-6-methyl-5-nitropyrimidine | C₅H₅ClN₄O₂ | 188.57 | 5.00 g | 26.5 | 1.0 |
| Sodium Dithionite (85% purity) | Na₂S₂O₄ | 174.11 | 16.5 g | 80.6 | ~3.0 |
| Ammonium Hydroxide (28% aq. soln.) | NH₄OH | 35.04 | ~20 mL | - | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 100 mL | - | - |
| Brine (Saturated NaCl soln.) | NaCl/H₂O | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or temperature probe
-
Addition funnel
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-amino-2-chloro-6-methyl-5-nitropyrimidine (5.00 g, 26.5 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature to form a suspension.
-
-
Reagent Addition:
-
In a separate beaker, dissolve sodium dithionite (16.5 g, ~3.0 equiv) in deionized water (100 mL). Note: Sodium dithionite can be unstable; use a freshly opened container and prepare the solution just before use.[6]
-
Gently heat the pyrimidine suspension to 50-60 °C using a heating mantle.
-
Slowly add the aqueous sodium dithionite solution to the reaction flask over 30-45 minutes using an addition funnel. The reaction is exothermic, and a color change from orange/yellow to a lighter shade should be observed.
-
-
Reaction and Monitoring:
-
After the addition is complete, add ammonium hydroxide solution (~20 mL) to maintain a basic pH (8-9), which facilitates the reaction.
-
Continue heating and stirring the mixture at 60-70 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic layers.
-
-
Purification and Isolation:
-
Wash the combined organic extracts with brine (50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (~10 g), then filter to remove the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure on a rotary evaporator to yield the crude product as a solid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound as a purified solid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Dithionite (Na₂S₂O₄): A strong reducing agent that is self-heating and may catch fire in contact with moisture or air.[7][8] Keep away from water, acids, and oxidizing agents.[9] Contact with acids liberates toxic sulfur dioxide gas.[10] Store in a cool, dry, and well-ventilated place.[7]
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Use with caution in a fume hood.
-
Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR: Expected signals for the methyl protons and the two distinct amine protons.
-
¹³C NMR: Expected signals for the four distinct pyrimidine carbons and the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₅H₇ClN₄, m/z = 158.59), showing the characteristic isotopic pattern for a chlorine-containing compound.
References
- Vertex AI Search. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
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- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Wikipedia. Reduction of nitro compounds.
- ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group?
- ACS Green Chemistry Institute. (2025). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- Thieme. (2011). Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. SYNLETT, 2011(4), 587-588.
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- SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Google Patents. EP0347136A2 - Method for reducing aromatic nitro groups.
- Durham Tech. SAFETY DATA SHEET - Sodium dithionite.
- AGent Sales & Services. (2017). MATERIAL SAFETY DATA SHEET - SODIUM DITHIONITE.
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Application Notes and Protocols for Nucleophilic Substitution Reactions of Chloropyrimidines
Introduction: The Enduring Significance of Substituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its prevalence in biologically active molecules and functional materials.[1][2] Chloropyrimidines, in particular, serve as versatile precursors for the synthesis of a diverse array of substituted pyrimidines. The strategic displacement of their chloro substituents via nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed transformation in the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the nuances of nucleophilic substitution reactions of chloropyrimidines, offering both a theoretical framework and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Pillar I: Understanding the Mechanism - The Nucleophilic Aromatic Substitution (SNAr) Pathway
The substitution of a chloro group on a pyrimidine ring by a nucleophile predominantly proceeds through a two-step addition-elimination mechanism known as the SNAr reaction.[5][6][7][8]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The electron-withdrawing nature of the two ring nitrogen atoms is crucial for stabilizing this intermediate by delocalizing the negative charge.[8]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[7]
Figure 1: The two-step addition-elimination mechanism of the SNAr reaction on a chloropyrimidine ring.
Pillar II: Decoding Regioselectivity - The Art of Directing Nucleophilic Attack
For pyrimidines bearing multiple chloro substituents, the regioselectivity of the nucleophilic attack is a critical consideration. The positions C4 and C6 are generally more reactive towards nucleophiles than the C2 position.[9][10] This preference can be rationalized by the greater ability to delocalize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions.[11]
However, this general rule is subject to a variety of electronic and steric influences:
-
Electronic Effects of Substituents: The presence of other substituents on the pyrimidine ring can significantly alter the regioselectivity. Electron-donating groups at the C6 position, for instance, can direct nucleophilic attack to the C2 position.[3][12] Conversely, strongly electron-withdrawing groups can activate the ring for multiple substitutions.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or sterically demanding nucleophiles can influence the site of attack. Substitution may be favored at the less sterically hindered position.[13]
-
Reaction Conditions: The choice of solvent, base, and temperature can also play a pivotal role in determining the regiochemical outcome.[13]
A fascinating example of nuanced regioselectivity is observed with 2-MeSO₂-4-chloropyrimidine. While amines typically attack the C4 position, alkoxides and formamide anions selectively substitute at the C2 position.[14] This is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the anionic nucleophile, which directs the attack to the C2 position and stabilizes the corresponding transition state.[14]
Pillar III: Field-Proven Protocols for Nucleophilic Substitution of Chloropyrimidines
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide range of substituted pyrimidines.
Protocol 1: General Procedure for Amination of Chloropyrimidines (SNAr)
This protocol is suitable for the monoamination of dichloropyrimidines and can be adapted for other chloropyrimidine substrates.
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Desired amine (1.0–1.2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2.0–4.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (5–10 mL)
-
Reaction vial with a magnetic stir bar
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), the desired amine (1.0–1.2 mmol), and anhydrous potassium carbonate (2.0–4.0 mmol).[13]
-
Add anhydrous DMF (5–10 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80–140 °C) with vigorous stirring.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting & Optimization:
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a stronger base such as sodium tert-butoxide (NaOtBu).[9] For particularly unreactive substrates, palladium-catalyzed Buchwald-Hartwig amination may be a more effective alternative.[13]
-
Side Reactions: The presence of water can lead to the hydrolysis of the chloro group, forming hydroxypyrimidines.[15] Ensure the use of anhydrous solvents and reagents to minimize this side reaction.[15]
-
Regioselectivity Issues: To control regioselectivity in di- or trichloropyrimidines, careful control of stoichiometry (using 1.0 equivalent of the nucleophile for mono-substitution) and reaction temperature is crucial.[15]
Figure 2: General workflow for the amination of chloropyrimidines.
Protocol 2: General Procedure for Alkoxylation of Chloropyrimidines
This protocol describes the synthesis of alkoxy-substituted pyrimidines.
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Alcohol (used as solvent and nucleophile)
-
Sodium hydroxide (NaOH) or sodium metal (1.1 mmol)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in the desired alcohol.
-
Add sodium hydroxide (1.1 mmol) to the solution to generate the corresponding alkoxide in situ.[9]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1–3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).[9]
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting & Optimization:
-
Incomplete Reaction: For less reactive chloropyrimidines, using a stronger base like sodium hydride (NaH) to pre-form the alkoxide may be beneficial.
-
Hydrolysis: Ensure anhydrous conditions to prevent the formation of hydroxypyrimidine byproducts.
Protocol 3: General Procedure for Thiolation of Chloropyrimidines
This protocol outlines the synthesis of thiopyrimidine derivatives.
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Thiol (1.1 mmol)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard work-up and purification reagents and equipment
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.2 mmol) in the anhydrous solvent.
-
Slowly add the thiol (1.1 mmol) to the suspension and stir until the evolution of hydrogen gas ceases (if using NaH).
-
Add the chloropyrimidine (1.0 mmol) to the solution of the thiolate.
-
Stir the reaction at room temperature or with heating as required.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table:
| Nucleophile | Chloropyrimidine Substrate | Typical Base | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary/Secondary Amine | 2,4-Dichloropyrimidine | K₂CO₃, DIPEA | DMF, Dioxane | 80 - 140 | 70 - 95 | [13] |
| Aniline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | HCl (catalytic) | Water, 2-Propanol | 100 | 60 - 90 | [16][17] |
| Alcohol (e.g., Methanol) | 4,6-Dichloropyrimidin-5-amine | NaOH | Methanol | Room Temp | 80 - 95 | [9] |
| Thiol | 2-Chloropyrimidine | NaH, K₂CO₃ | THF, DMF | Room Temp - 80 | 75 - 90 | [18] |
Conclusion: A Versatile Tool for Chemical Innovation
The nucleophilic substitution of chloropyrimidines is a powerful and versatile strategy for the synthesis of a vast array of functionalized molecules. A thorough understanding of the underlying SNAr mechanism, coupled with careful consideration of the factors governing regioselectivity, empowers chemists to design and execute efficient and selective syntheses. The protocols and insights provided herein serve as a comprehensive resource for harnessing the full potential of this important class of reactions in drug discovery and beyond.
References
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- BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine.
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
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- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
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- Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchGate. (2025, November 3). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- PubMed. (n.d.). Chloropyrimidines as a new class of antimicrobial agents.
- ResearchGate. (2025, August 9). Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction.
- YouTube. (2020, February 2). SNAr reaction mechanism.
- Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry Steps. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
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Application Notes & Protocols: Synthesis of Pyrimidine Derivatives for Anticancer Research
Introduction: The Enduring Significance of Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in the architecture of anticancer therapeutics. As a fundamental component of nucleic acids, its derivatives can act as antimetabolites, disrupting the synthesis of DNA and RNA in rapidly proliferating cancer cells.[1] This foundational mechanism, exemplified by stalwart drugs like 5-Fluorouracil, has paved the way for a diverse and expanding arsenal of pyrimidine-based agents.[2][3] Modern iterations of these compounds exhibit a broad spectrum of antitumor activities, including the inhibition of critical cellular signaling pathways governed by kinases (e.g., EGFR, CDK2) and other enzymes like topoisomerase IIα.[2][4][5] The inherent versatility of the pyrimidine ring system allows for extensive functionalization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties to enhance efficacy and selectivity. This guide provides an in-depth exploration of established synthetic strategies and detailed protocols for the preparation of novel pyrimidine derivatives for anticancer drug discovery.
Strategic Approaches to Pyrimidine Synthesis
The successful synthesis of biologically active pyrimidine derivatives hinges on the strategic selection of a core reaction and subsequent functionalization steps. Two of the most powerful and widely adopted methods are the Biginelli reaction for constructing the pyrimidine core and the Suzuki cross-coupling reaction for its elaboration.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a one-pot, three-component synthesis that efficiently constructs the dihydropyrimidinone (DHPM) core from an aldehyde, a β-ketoester, and urea (or thiourea).[6][7][8] Its enduring appeal lies in its operational simplicity, the diversity of accessible structures by varying the three primary inputs, and the often high yields of the resulting products.[9][10]
Causality in the Biginelli Reaction: The reaction is typically acid-catalyzed, proceeding through a series of condensation and cyclization steps. The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7][8] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The choice of catalyst (e.g., HCl, Yb(OTf)₃) and reaction conditions (conventional heating vs. microwave irradiation) can significantly influence reaction times and yields.[6][7][10]
Suzuki Cross-Coupling: Precision Functionalization
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pyrimidine scaffold.[11] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound (typically a boronic acid or ester).[11][12][13] Its high tolerance for a wide array of functional groups and its generally mild reaction conditions make it ideal for late-stage diversification of pyrimidine cores, allowing for the introduction of various aryl and heteroaryl moieties.[11][14][15]
The "Why" Behind Suzuki Coupling: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[15] For instance, electron-deficient halogenated pyrimidines are excellent substrates for this reaction.[15] Microwave-assisted Suzuki coupling has gained prominence for its ability to dramatically reduce reaction times from hours to minutes, thereby accelerating the drug discovery process.[15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative pyrimidine derivative.
Protocol 1: Synthesis of a Dihydropyrimidinone Core via the Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone, a common precursor for further functionalization.
Materials:
-
Aromatic aldehyde (e.g., 3-bromobenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol).
-
Add ethanol (3 mL) to the vial.
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the dihydropyrimidinone.
Protocol 2: Functionalization via Microwave-Assisted Suzuki Cross-Coupling
This protocol details the arylation of a halogenated pyrimidine derivative.
Materials:
-
Halogenated pyrimidine (e.g., 2-chloro-5-bromopyrimidine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.6 mmol), and the base (1.5 mmol).[15]
-
Add the palladium catalyst (0.025 mmol, 5 mol%).[15]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[15]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[15]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Characterization of Synthesized Derivatives
Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[16][17][18][19]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[16][17][19]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[16][17][18]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, providing further confirmation of its empirical formula.[16][17]
Data Presentation
The synthesized pyrimidine derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| PYR-001 | MCF-7 (Breast) | 0.33 | Doxorubicin | 3.30 |
| PYR-002 | HeLa (Cervical) | 0.52 | 5-Fluorouracil | 37.22 |
| PYR-003 | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| PYR-004 | A549 (Lung) | 15.3 | Cisplatin | >50 |
| PYR-005 | PC-3 (Prostate) | 18.0 | Doxorubicin | 25.0 |
Data is representative and compiled from various sources for illustrative purposes.[4][20]
Visualization of Key Processes
Visualizing the synthetic workflow and the biological mechanism of action is essential for a comprehensive understanding.
Caption: Synthetic workflow for pyrimidine derivatives.
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The synthesis of novel pyrimidine derivatives remains a highly productive field in anticancer research. The combination of robust synthetic methodologies like the Biginelli and Suzuki reactions, often enhanced by modern techniques such as microwave irradiation, allows for the rapid generation of diverse chemical libraries. The continued exploration of structure-activity relationships, coupled with a deeper understanding of the molecular targets, will undoubtedly lead to the development of next-generation pyrimidine-based therapeutics with improved potency and selectivity, ultimately benefiting patients in the fight against cancer.
References
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- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed.
- Design, synthesis of new pyrimidine derivatives as anticancer and antimicrobial agents. (2021). Taylor & Francis Online.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.
- Mechanism of action of Antimetabolite Anticancer drugs How they work. (2023). YouTube.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Institutes of Health.
- Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (n.d.). Semantic Scholar.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI.
- IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (2019). PubMed.
- Representative drugs with pyrimidine moiety on the market: anticancer... (n.d.). ResearchGate.
- Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. (2015). ResearchGate.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Biginelli reaction. (n.d.). Wikipedia.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace.
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2024). ResearchGate.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2012). National Institutes of Health.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate.
- Synthesis and characterization of new pyrimidine derivatives. (2023). ACS Fall 2025.
- Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI.
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Application Notes & Protocols: The Pivotal Role of 2-Chloro-6-methylpyrimidine-4,5-diamine in Modern Agrochemical Synthesis
Introduction: The Pyrimidine Core in Crop Protection
In the landscape of modern agrochemical development, heterocyclic chemistry provides the foundational scaffolds for a vast array of active ingredients. Among these, pyrimidine derivatives are of paramount importance, forming the structural core of numerous herbicides, fungicides, and insecticides. Their prevalence is due to a combination of synthetic versatility and the ability to finely tune biological activity through substitution. This guide focuses on a specific, highly functionalized building block: 2-Chloro-6-methylpyrimidine-4,5-diamine .
This diamine is not merely another intermediate; its unique arrangement of reactive sites—two nucleophilic amino groups, an electrophilic chloro-substituted carbon, and a methyl group for electronic modulation—makes it an exceptionally valuable precursor, particularly in the synthesis of the world-renowned sulfonylurea class of herbicides. Understanding its reactivity and application is key for researchers aiming to develop novel, efficient, and selective crop protection agents.
Core Application: A Gateway to Sulfonylurea Herbicides
The primary and most significant application of this compound is its role as the heterocyclic anchor in the synthesis of sulfonylurea herbicides. These herbicides are celebrated for their high efficacy at low application rates, broad-spectrum weed control, and favorable safety profiles for certain crops.[1][2][3]
The mechanism of action for sulfonylureas is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] The absence of this enzyme in mammals contributes to their low toxicity in non-target species.
The general structure of a pyrimidinyl sulfonylurea herbicide consists of three parts: an aryl group, the sulfonylurea bridge, and a pyrimidine heterocycle. Our focus, this compound, serves as the direct precursor to this vital heterocyclic moiety.
Visualizing the Synthetic Logic
The following diagram illustrates the fundamental synthetic pathway from the diamine to the final sulfonylurea product.
Caption: Synthetic workflow for pyrimidinyl sulfonylurea herbicides.
Mechanistic Insights & Causality in Synthesis
The successful synthesis of sulfonylureas hinges on the controlled reaction between the pyrimidine amine and a sulfonyl intermediate. The choice of reactants and conditions is dictated by fundamental principles of organic chemistry.
-
The Key Condensation Step: The core of the synthesis is the nucleophilic attack of one of the amino groups of this compound on the electrophilic carbonyl carbon of an aryl sulfonyl carbamate (e.g., phenyl or ethyl carbamate) or the corresponding sulfonyl isocyanate.[4][5] This reaction forms the thermodynamically stable sulfonylurea bridge (-SO₂-NH-CO-NH-).
-
Why Carbamates are Preferred: While sulfonyl isocyanates are highly reactive, they can be unstable and hazardous. Phenyl or ethyl sulfonylcarbamates are often used as stable, solid precursors.[4][6] During the reaction, typically at elevated temperatures, the phenoxy or ethoxy group acts as a leaving group, displaced by the pyrimidine amine.
-
Solvent Selection: The reaction is typically conducted in aprotic solvents like toluene or acetonitrile.[5] Aprotic solvents are crucial because they do not contain acidic protons that could protonate the amine, reducing its nucleophilicity, or react with the carbamate intermediate.
-
Role of Reaction Conditions:
-
Temperature: Heating, often to reflux (e.g., 90-110 °C), is required to provide the necessary activation energy for the carbamate's leaving group to depart and to overcome any steric hindrance.[4][5]
-
Pressure: Some patented methods utilize reduced pressure to continuously remove the alcohol (e.g., ethanol) or phenol byproduct.[4][5] According to Le Châtelier's principle, removing a product shifts the equilibrium towards the final sulfonylurea, driving the reaction to completion and improving yields.
-
-
Structural Influence: The substituents on the pyrimidine ring are not passive. The electron-donating amino groups enhance the nucleophilicity of the ring, while the electron-withdrawing chloro group and the methyl group modulate the overall electronic character and solubility, which in turn influences the final compound's herbicidal activity and crop selectivity.[2][3]
Experimental Protocol: Synthesis of a Representative Pyrimidinyl Sulfonylurea
This protocol describes a general, two-step procedure for synthesizing a sulfonylurea herbicide from this compound. This is an illustrative method based on established industrial practices.[4][5][7]
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Step 1: Preparation of the Phenyl Sulfonylcarbamate Intermediate
This step creates the "Aryl" and "Sulfonyl" part of the final molecule, activated for reaction with the pyrimidine.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired arylsulfonamide (1.0 eq) and an aprotic solvent such as dry toluene.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add diphenyl carbonate (1.1 eq) and a catalytic amount of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenyl sulfonylcarbamate.
Step 2: Condensation with this compound
This is the core step where the pyrimidine heterocycle is coupled to form the final active ingredient.
-
Reaction Setup: In a separate dry, three-necked flask with a stirrer, reflux condenser, and nitrogen inlet, add the phenyl sulfonylcarbamate (1.0 eq) from Step 1, this compound (1.05 eq), and dry toluene.
-
Reaction: Heat the mixture to 90-100 °C under reduced pressure. A distillation apparatus can be set up to continuously remove the phenol byproduct, which helps drive the reaction to completion.[5]
-
Monitoring: Stir the reaction vigorously for 6-12 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up and Isolation: a. Cool the reaction vessel to approximately 80 °C. b. Perform a hot filtration to remove any unreacted pyrimidine, which is more soluble in hot toluene.[5] c. Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the final sulfonylurea product. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with cold toluene and then with hexane to remove residual impurities.
-
Drying and Characterization: Dry the white to off-white solid product in a vacuum oven. Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Data Summary: Typical Reaction Parameters
The following table summarizes representative conditions for the key condensation step (Step 2), derived from analogous syntheses in the literature.
| Sulfonyl Intermediate | Pyrimidine Component | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenyl 2-(methoxycarbonyl)phenylsulfonylcarbamate | 2-Amino-4,6-dimethoxypyrimidine | Toluene | 90-110 | 8-12 | >95%[4][5] |
| Ethyl 2-(N,N-dimethylcarbamoyl)phenylsulfonylcarbamate | 2-Amino-4,6-dimethoxypyrimidine | Toluene | 90 | 6-10 | 97-99%[4][5] |
| Phenyl 2-chlorophenylsulfonylcarbamate | 2-Amino-4,6-disubstituted pyrimidines | Acetonitrile | Reflux | 5-8 | 85-95%[2][3] |
Note: Yields are highly dependent on the specific substrates and purification methods.
Conclusion and Future Outlook
This compound stands out as a cornerstone intermediate in agrochemical synthesis. Its well-defined reactivity allows for the efficient construction of the sulfonylurea bridge, a critical pharmacophore for ALS-inhibiting herbicides. The protocols and principles outlined here provide a robust framework for researchers engaged in the synthesis of these vital crop protection tools. Future work will likely focus on leveraging the remaining chloro- and amino-substituents on the pyrimidine ring for late-stage functionalization, enabling the creation of novel herbicide derivatives with improved degradation profiles, enhanced crop safety, and new resistance management solutions.[2][3]
References
- Title: Synthesis of commercial imidazopyridazine containing pyrimidinyl sulfonylurea herbicide Propyrisulfuron 17 Source: ResearchG
- Title: Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates Source: ResearchG
- Title: Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives Source: Chemical Research in Chinese Universities URL:[Link]
- Source: Google Patents (CN106349168A)
- Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives Source: National Institutes of Health (PMC) URL:[Link]
- Source: Google Patents (CN101671328B)
- Source: Google Patents (CN1171197A)
- Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Source: Google Patents (CN101671328A)
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- 3. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives [mdpi.com]
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Introduction: The Strategic Importance of Aminopyrimidines
An Application Guide to the Palladium-Catalyzed Amination of Dichloropyrimidines: Protocols and Mechanistic Insights
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3][4] Its prevalence in DNA and RNA bases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3] Consequently, substituted pyrimidines are privileged structures in drug discovery, with applications ranging from oncology (e.g., kinase inhibitors) to anti-infectives and central nervous system (CNS) agents.[2][3][5]
The introduction of amino groups onto the pyrimidine ring is a critical transformation for modulating the pharmacological properties of these molecules. The resulting aminopyrimidines can form key hydrogen bonds with biological targets, act as bioisosteres for other aromatic systems, and improve pharmacokinetic profiles.[3] While classical methods like nucleophilic aromatic substitution (SNAr) are viable, they often require harsh conditions and can suffer from a limited substrate scope.[6][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a milder, more general, and highly versatile route for forging C-N bonds.[6][8]
This guide provides an in-depth analysis of the palladium-catalyzed amination of dichloropyrimidines, a common and highly valuable class of substrates. We will explore the catalytic cycle, delve into the critical factors governing regioselectivity, present detailed experimental protocols, and offer field-proven troubleshooting advice for researchers, scientists, and drug development professionals.
The Catalytic Engine: Understanding the Buchwald-Hartwig Mechanism
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) active species.[6][8] The cycle is a finely tuned sequence of oxidative addition, ligand exchange/deprotonation, and reductive elimination. Understanding this mechanism is paramount for rational optimization and troubleshooting.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the dichloropyrimidine, inserting into the C-Cl bond. This is typically the rate-limiting step and results in a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. The desired aminated pyrimidine product is released.
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Controlling Regioselectivity: The C4 vs. C2 Challenge
For unsymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidine, the primary challenge is controlling which chlorine atom is displaced. The inherent electronic properties of the pyrimidine ring render the C4 and C6 positions more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.
In palladium-catalyzed aminations, a strong preference for substitution at the C4 position is frequently observed.[9] This regioselectivity is a key advantage over some SNAr reactions, which can yield mixtures of isomers.[9] The outcome is governed by a complex interplay of catalyst, ligand, base, and solvent.
Key Reaction Parameters and Their Influence
The success and selectivity of the amination hinge on the careful selection of reaction components. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are crucial for achieving high activity and selectivity, especially with less reactive chloro-heterocycles.[6][10]
| Parameter | Common Choices | Influence on Reactivity & Selectivity | Causality & Expert Insights |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | Primarily a source for the active Pd(0) species. Pre-catalysts (e.g., G3/G4 palladacycles) can offer faster activation and higher stability.[11] | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in situ reduction to Pd(0). Pre-catalysts are often preferred for challenging substrates as they provide a more reliable initiation of the catalytic cycle. |
| Ligand | Bidentate: Xantphos, dppfMonodentate: RuPhos, XPhos, cataCXium® P, BrettPhos[8][12] | Crucial for selectivity and rate. Bulky, electron-rich ligands stabilize the Pd(0) species, promote oxidative addition, and accelerate the final reductive elimination step.[6][10] | For dichloropyrimidines, ligands like dppf and Xantphos have shown excellent performance in promoting C4 selectivity.[9][13] The steric bulk of the ligand can disfavor reaction at the more hindered C2 position. |
| Base | Strong: NaOtBu, KOtBu, LHMDSWeak: K₃PO₄, Cs₂CO₃, K₂CO₃[11] | The base is required to deprotonate the amine (or the N-H of the Pd-amine complex), forming the active amido species. Strong bases are often needed for less nucleophilic amines. | Strong alkoxide bases are highly effective but can be incompatible with sensitive functional groups like esters.[8] Weaker carbonate or phosphate bases offer broader functional group tolerance.[11] For certain substrates, LiHMDS has been shown to give exceptional regioselectivity.[9] |
| Solvent | Toluene, Dioxane, THF, t-BuOH, DMF | Must solubilize reactants and not inhibit the catalyst. Aprotic solvents are most common. Chlorinated solvents and acetonitrile should be avoided as they can bind to palladium.[11] | Toluene and dioxane are excellent general-purpose solvents. The choice can influence base solubility and reaction temperature, thereby affecting reaction rates.[11][14] |
| Temperature | RT to 120 °C | Typically requires heating (80-100 °C) to drive the reaction, especially the oxidative addition step for aryl chlorides.[11] | Lower temperatures can sometimes enhance selectivity. For highly active catalyst systems, reactions may proceed efficiently at or near room temperature.[15] |
Experimental Protocol: General Procedure for C4-Selective Monoamination
This protocol provides a robust starting point for the palladium-catalyzed monoamination of a 2,4-dichloropyrimidine derivative. Optimization of ligand, base, and temperature may be required for specific substrates.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Materials and Reagents:
-
2,4-Dichloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5-10 mL)
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the 2,4-dichloropyrimidine (1.0 equiv), palladium precursor (e.g., Pd(OAc)₂), phosphine ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., Dioxane) via syringe, followed by the amine (1.1-1.2 equiv).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting dichloropyrimidine is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired C4-monoaminated pyrimidine.
Figure 2: A typical experimental workflow for the amination reaction.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or catalyst poisoned).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or has poor solubility.4. Reaction temperature too low. | 1. Use a different Pd precursor (e.g., a palladacycle). Screen different ligands.2. Ensure all glassware is oven-dried and solvents are properly degassed.3. Switch to a stronger base (e.g., NaOtBu or LHMDS). If using an inorganic base, try grinding it to a fine powder or adding celite to prevent clumping.[11]4. Increase reaction temperature in 10-20 °C increments. |
| Poor Regioselectivity | 1. Competing SNAr pathway.2. Ligand is not providing sufficient steric or electronic control. | 1. For aliphatic amines, ensure the amine is not mixed with the substrate before the base and catalyst are present, as this can favor SNAr.[9]2. Screen a panel of bulky, electron-rich ligands (e.g., Xantphos, RuPhos, dppf). |
| Formation of Bis-aminated Product | 1. Reaction run for too long after mono-amination is complete.2. Using too large an excess of the amine. | 1. Carefully monitor the reaction and stop it once the starting material is consumed.2. Use a smaller excess of the amine (e.g., 1.05-1.1 equivalents). |
| Dehalogenation (Loss of Cl) | 1. Side reaction involving β-hydride elimination from the Pd-amido intermediate.2. Presence of water or other protic sources. | 1. This is an inherent side pathway. Screening different ligands can sometimes mitigate this.2. Ensure strictly anhydrous conditions. |
Conclusion
The palladium-catalyzed amination of dichloropyrimidines is a powerful and indispensable tool in modern synthetic chemistry. Its ability to deliver mono-aminated products with high regioselectivity under relatively mild conditions has accelerated the discovery and development of new pharmaceuticals and functional materials. By understanding the underlying mechanism and the critical role of each reaction component—particularly the ligand and base—researchers can effectively harness this transformation to construct complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for navigating the challenges and unlocking the full potential of this important reaction.
References
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- Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90.
- BenchChem Technical Support Team. (2025). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
- Beller, M., et al. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate.
- Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Semantic Scholar.
- Cee, V. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(7), 1327-1330.
- Zhang, T., et al. (2024). Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands. ResearchGate.
- Kortmann, F. A., & Fleckenstein, C. A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Manoso, A. S., & DeShong, P. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate.
- Lee, H., & Daugulis, O. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2859-2865.
- Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 800-817.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ghaffari, B., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 23(17), 6758-6763.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Bagley, M. C., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 13(15), 4435-4452.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 10(15), 3287-3290.
- Cee, V. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.
- Toma, P., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5851-5861.
- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 42(2), 925-977.
- Heo, J., et al. (2005). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar.
- Leadbeater, N. E., & Scott, K. A. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. The Journal of Organic Chemistry, 75(15), 5267-5270.
- BenchChem. (2025). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
- Singh, P., & Singh, N. (2023). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Organic and Biomolecular Chemistry, 21(43), 8683-8706.
- Brown, D. G., & Boström, J. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(10), 2957.
- Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(11), 2533.
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4671-4682.
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experimental procedure for formylation of pyrimidine diamines
Application Notes & Protocols: A-011
Introduction: The Strategic Importance of Formylated Pyrimidine Diamines
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating pharmacological activity. Among the various synthetic transformations, the formylation of pyrimidine diamines stands out as a critical step in the synthesis of a diverse array of bioactive molecules. These formylated intermediates are key precursors for constructing fused heterocyclic systems, such as purines, which are fundamental to nucleic acid chemistry and a multitude of targeted therapies.[1][2] The introduction of a formyl group (-CHO) not only serves as a handle for subsequent chemical modifications but also plays a direct role in the biological activity of the final compound.
This comprehensive guide provides an in-depth exploration of the experimental procedures for the formylation of pyrimidine diamines. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most appropriate formylation strategy for their specific synthetic goals. We will delve into the mechanistic underpinnings of various formylation techniques, present detailed, step-by-step protocols for key methods, and offer practical guidance on troubleshooting and optimization.
Core Principles: Mechanistic Insights into Formylation Reactions
The choice of a formylating agent is a critical decision that dictates the reaction conditions, substrate scope, and overall efficiency of the synthesis.[3] Understanding the underlying mechanisms is essential for rational method selection and troubleshooting.
Formylating Agents and Their Mechanisms
Several reagents are commonly employed for the formylation of pyrimidine diamines, each with its own distinct reactivity profile.[1]
-
Formic Acid: As the simplest carboxylic acid, formic acid can directly N-formylate amines.[4][5] The reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.[6] This method is often favored for its simplicity and cost-effectiveness.[6]
-
Vilsmeier-Haack Reagent (DMF/POCl₃): This classical and potent formylating system involves the in-situ generation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] The Vilsmeier reagent is a powerful electrophile capable of formylating electron-rich aromatic and heteroaromatic systems.[7][8] However, its high reactivity can be a double-edged sword, potentially leading to side reactions with sensitive substrates.[3]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): DMF-DMA offers a milder alternative to the Vilsmeier-Haack reagent.[3] It is particularly advantageous for reactions involving acid-sensitive substrates, as it does not require the use of a harsh Lewis acid like POCl₃.[3] The reaction with DMF-DMA typically involves a nucleophilic attack on the acetal carbon, leading to the formation of the formylated product with the elimination of methanol.[3]
General Reaction Pathway Visualization
The following diagram illustrates the general mechanistic pathway for the formylation of a pyrimidine diamine.
Caption: General mechanism of pyrimidine diamine formylation.
Experimental Protocols: Step-by-Step Methodologies
The following section provides detailed, field-proven protocols for two distinct and widely applicable formylation methods.
Protocol 1: Formylation using Formic Acid
This method is a straightforward and cost-effective approach suitable for a range of pyrimidine diamines.[5][6]
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Pyrimidine Diamine | 1.0 eq | |
| Formic Acid (85-98%) | 1.2 - 5.0 eq | The concentration can be adjusted based on substrate reactivity.[10][11] |
| Toluene | Solvent, for azeotropic removal of water. | |
| Round-bottom flask | Appropriate size for the reaction scale. | |
| Dean-Stark trap | For removal of water.[11] | |
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle or oil bath |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine diamine (1.0 eq) and toluene.
-
Add formic acid (1.2-5.0 eq) to the suspension.
-
Attach a Dean-Stark trap and a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete, as determined by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
The formylated product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
If the product remains in solution, remove the toluene under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Formylation using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This protocol is ideal for substrates that are sensitive to acidic conditions and offers a milder reaction profile.[3]
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Pyrimidine Diamine | 1.0 eq | |
| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | 1.1 - 1.5 eq | A slight excess is typically used.[12] |
| Anhydrous Toluene or Xylene | Solvent (the reaction can also be run neat).[12] | |
| Round-bottom flask | Appropriate size for the reaction scale. | |
| Reflux condenser | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle or oil bath | ||
| Inert atmosphere setup (e.g., Nitrogen or Argon) | To exclude moisture. |
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the pyrimidine diamine (1.0 eq) to the flask.
-
If using a solvent, add anhydrous toluene or xylene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq) to the reaction mixture.[12]
-
Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for the specific substrate.[12]
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (methanol and dimethylamine).[3]
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Low reactivity of the substrate. - Deactivation of the formylating agent. | - Increase reaction time and/or temperature. - Switch to a more potent formylating agent (e.g., from formic acid to Vilsmeier-Haack reagent). - Ensure anhydrous conditions, especially when using moisture-sensitive reagents like POCl₃ or DMF-DMA. |
| Formation of Side Products | - Over-reaction or reaction at multiple sites. - Decomposition of the starting material or product under the reaction conditions. | - Use a milder formylating agent (e.g., DMF-DMA instead of Vilsmeier-Haack).[3] - Optimize the reaction temperature and time. - Adjust the stoichiometry of the reagents. |
| Difficult Purification | - Similar polarity of the product and starting material or byproducts. | - Explore different solvent systems for recrystallization. - Optimize the mobile phase for column chromatography. - Consider derivatization to alter the polarity of the product for easier separation. |
| Low Yield | - Any of the above issues. - Mechanical losses during workup and purification. | - Systematically optimize reaction parameters (temperature, time, solvent, stoichiometry). - Ensure efficient extraction and isolation procedures. |
Method Selection Workflow
Choosing the right formylation method is crucial for success. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a formylation method.
References
- Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) - Benchchem.
- A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Proposed mechanism for N-formylation of amines using formic acid/ethyl form
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI.
- N,N-Dimethylformamide dimethyl acetal technical grade, 94 4637-24-5 - Sigma-Aldrich.
- Formyl
- N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity - ChemicalBook.
- N,N-Dimethylformamide Diethyl Acetal - Sciencemadness.org.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Formylation Reaction Research Articles - Page 1 - R Discovery.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- US2781344A - Formylation of amino-pyrimidines - Google P
- HETEROCYCLES, Vol.
- A Practical and Convenient Procedure for the N-Formyl
- Recent Advances On Direct Formylation Reactions | Request PDF - ResearchG
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH.
- Formyl
- Pyrimidine synthesis - Organic Chemistry Portal.
- US6716981B2 - Process for the preparation of N-(amino-4, 6-dihalo-pyrimidine) formamides.
- Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry - Reddit.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchG
- Synthesis of Pyrimidine‐2,4‐diones
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH.
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed.
- US2416617A - Preparation of 2,4-diaminopyrimidines - Google P
- Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions - ResearchG
- Formyl
- EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google P
- Disorders of purine and pyrimidine metabolism - PubMed.
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
- Overview of Purine and Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition.
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed.
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. US2781344A - Formylation of amino-pyrimidines - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Creation of Compound Libraries from Pyrimidine Intermediates
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its inherent drug-like properties and synthetic tractability make it an ideal starting point for the construction of diverse compound libraries aimed at discovering novel therapeutic agents.[1] This guide provides a comprehensive overview of the strategic design, synthesis, purification, and characterization of compound libraries derived from versatile pyrimidine intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and outline robust methods for library purification and analysis, thereby offering a self-validating system for researchers in drug discovery.
Introduction: The Rationale for Pyrimidine-Based Libraries
In the modern era of drug discovery, the efficient exploration of chemical space is paramount. Combinatorial chemistry provides a powerful framework for the rapid synthesis of large, diverse collections of molecules, significantly accelerating the identification of new lead compounds.[2][3] The selection of a core scaffold is a critical decision in library design, as it dictates the foundational structural and electronic properties of the resulting compounds.[4]
The pyrimidine ring is an exemplary scaffold for several reasons:
-
Bioisosteric Mimicry : The arrangement of nitrogen atoms in the pyrimidine ring allows it to act as a bioisostere for purines, enabling it to interact with a wide range of biological targets, particularly protein kinases, by mimicking the hinge-binding interactions of ATP.[5]
-
Structural Versatility : The pyrimidine core can be readily functionalized at multiple positions, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR).[6]
-
Synthetic Accessibility : A rich history of synthetic methodology provides a robust toolkit for the construction and derivatization of the pyrimidine ring system.[7]
This guide will focus on leveraging these advantages to create high-quality compound libraries for screening and lead optimization.
Strategic Design of Pyrimidine Libraries
The design of a successful compound library is a balancing act between diversity and focus. A well-designed library should be diverse enough to explore a broad range of chemical space, yet focused enough to have a high probability of interacting with the target of interest.
Selection of Pyrimidine Intermediates
The choice of the starting pyrimidine intermediate is the first and most critical step in library design. The ideal intermediate should possess multiple, orthogonally reactive sites to allow for sequential and selective diversification. Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are particularly valuable starting materials due to the differential reactivity of the chlorine atoms, which allows for stepwise functionalization.[8]
Table 1: Common Pyrimidine Building Blocks and Their Synthetic Utility
| Pyrimidine Intermediate | Key Reactive Sites | Common Transformations | Rationale for Use |
| 2,4-Dichloropyrimidine | C2 and C4 chloro groups | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling | Differential reactivity allows for sequential, regioselective diversification.[8] |
| 4,6-Dichloropyrimidine | C4 and C6 chloro groups | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling | Provides a different substitution pattern compared to 2,4-dichloropyrimidine. |
| 2,4,6-Trichloropyrimidine | C2, C4, and C6 chloro groups | Sequential Nucleophilic Aromatic Substitution | Offers three points of diversification for creating highly decorated scaffolds.[1] |
| Ethyl 2-amino-4-mercapto-5-pyrimidinecarboxylate | Amine, Thiol, Ester | Acylation, Alkylation, Amidation | A multifunctional building block for creating highly derivatized pyrimidines.[9] |
Building Block Selection for Diversity
With the pyrimidine core selected, the choice of building blocks for diversification is the next crucial consideration. To maximize the structural and functional diversity of the library, a range of building blocks with varying electronic properties, steric profiles, and pharmacophoric features should be employed.
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 3. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A deconstruction-reconstruction strategy for pyrimidine diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. bioc258.stanford.edu [bioc258.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidine-4,5-diamine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 2-Chloro-6-methylpyrimidine-4,5-diamine. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters to empower you in your synthetic endeavors.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Problem 1: Consistently Low Yields (<50%)
Question: My synthesis of this compound from 2-chloro-4,5-diamino-6-methylpyrimidine is resulting in consistently low yields. What are the likely causes and how can I improve this?
Answer:
Low yields in this synthesis are often traced back to three critical areas: incomplete reaction, product degradation, or inefficient purification. Let's break down each of these.
1. Incomplete Reaction:
-
Underlying Cause: The reduction of the nitro group to an amine is a multi-step process. Insufficient reducing agent, poor catalyst activity, or non-optimal reaction conditions can halt the reaction at intermediate stages.
-
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent: While various reducing agents can be used, catalytic hydrogenation (e.g., H2/Pd-C) is a common and effective method. Ensure your palladium on carbon catalyst is fresh and active. Older catalysts can absorb atmospheric poisons, reducing their efficacy.
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: For catalytic hydrogenations, ensure you are using the appropriate hydrogen pressure. While atmospheric pressure may suffice, some reactions benefit from slightly elevated pressures (e.g., 2-3 bar).
-
Temperature: The reduction is typically run at room temperature. However, if the reaction is sluggish, a gentle increase to 30-40°C can improve the rate. Monitor for side reactions if you increase the temperature.
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they are good solvents for the starting material and do not interfere with the reaction.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will give you a real-time indication of when the reaction is complete and prevent premature work-up.
-
2. Product Degradation:
-
Underlying Cause: Aromatic diamines are susceptible to oxidation, especially in the presence of air and residual catalyst. This can lead to the formation of colored impurities and a decrease in the isolated yield of the desired product.
-
Troubleshooting Steps:
-
Inert Atmosphere: After the reaction is complete, handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Prompt Filtration: Once the reaction is complete, filter off the catalyst as quickly as possible. Prolonged exposure of the product to the catalyst in the presence of air can promote oxidation.
-
Control pH During Work-up: During the aqueous work-up, ensure the pH is carefully controlled. Highly acidic or basic conditions can lead to degradation of the pyrimidine ring or hydrolysis of the chloro group.
-
3. Inefficient Purification:
-
Underlying Cause: The product may be lost during the extraction or crystallization steps.
-
Troubleshooting Steps:
-
Extraction: Ensure you are using the appropriate solvent for extraction and performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
Crystallization: If you are purifying by crystallization, carefully select the solvent system to ensure good recovery. A solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
Problem 2: Presence of a Persistent, Colored Impurity in the Final Product
Question: After purification, my this compound is a tan or brownish solid, not the expected off-white powder. What is this impurity and how can I remove it?
Answer:
The presence of a colored impurity is a classic sign of oxidation. The 4,5-diamine functionality on the pyrimidine ring is electron-rich and highly susceptible to oxidation, leading to the formation of colored quinone-like structures.
Troubleshooting Steps:
-
Minimize Air Exposure: As mentioned previously, minimizing the exposure of the reaction mixture and the isolated product to air is the most critical step. Purge all your glassware with an inert gas before use.
-
Activated Carbon Treatment: During the work-up, after filtering off the hydrogenation catalyst, you can add a small amount of activated carbon to the filtrate and stir for 15-30 minutes before filtering it off. Activated carbon is effective at adsorbing colored impurities.
-
Recrystallization with a Reducing Agent: If the colored impurity persists after standard crystallization, you can try recrystallizing in the presence of a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite). This can help to reduce the oxidized impurities back to the desired diamine.
-
Column Chromatography: If all else fails, purification by column chromatography on silica gel can be effective. However, it's important to use a solvent system that moves the desired product efficiently while retaining the more polar, colored impurities. It is also advisable to run the column quickly to minimize on-column degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound with high yield?
While several synthetic routes exist, one of the most reliable and high-yielding methods starts from 2-chloro-6-methyl-5-nitropyrimidin-4-amine. This route involves the selective reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a widely used and effective method for this transformation.
Q2: How critical is the quality of the starting material, 2-chloro-6-methyl-5-nitropyrimidin-4-amine?
The purity of your starting material is paramount. Impurities in the starting material can be carried through the reaction and complicate the purification of the final product, often leading to lower yields. It is highly recommended to purify the starting material by recrystallization if its purity is questionable.
Q3: Can I use other reducing agents besides H2/Pd-C?
Yes, other reducing agents can be used, but they may have their own set of challenges.
-
Tin(II) chloride (SnCl2): This is a classic method for nitro group reduction. However, it requires stoichiometric amounts of the metal salt, and the removal of tin byproducts during work-up can be cumbersome.
-
Sodium dithionite (Na2S2O4): This can be an effective reducing agent, but it is often used in aqueous systems, which might not be ideal for all substrates.
Comparative Overview of Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| H2/Pd-C | High efficiency, clean reaction, easy catalyst removal | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| SnCl2 | Inexpensive, effective | Stoichiometric amounts needed, difficult work-up |
| Na2S2O4 | Mild, easy to handle | Often requires aqueous conditions, may not be as efficient |
Q4: What are the key safety precautions to consider during this synthesis?
-
Hydrogen Gas: If you are performing a catalytic hydrogenation, be aware that hydrogen gas is highly flammable. Ensure your equipment is properly set up and there are no sources of ignition in the vicinity.
-
Palladium on Carbon (Pd/C): The catalyst, especially after use, can be pyrophoric (ignite spontaneously in air). It is crucial to handle it with care. After filtration, the catalyst should be quenched by suspending it in water before disposal.
-
General Chemical Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Experimental Workflow & Diagrams
Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow for the synthesis of this compound.
References
- Synthesis of 2-chloro-6-methyl-4,5-diaminopyrimidine. Organic Syntheses, Coll. Vol. 5, p.243 (1973); Vol. 41, p.28 (1961). [Link]
- A practical synthesis of 2-chloro-4,5-diamino-6-methylpyrimidine. Arkivoc 2007 (xv) 171-177. [Link]
- Process for the preparation of 2-chloro-4,5-diaminopyrimidines.
Technical Support Center: Purification of 2-Chloro-6-methylpyrimidine-4,5-diamine
Welcome to the technical support resource for the purification of 2-Chloro-6-methylpyrimidine-4,5-diamine (CMPDA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity CMPDA. Due to its high polarity from the vicinal diamine groups, this pyrimidine derivative presents unique purification challenges, including high solubility in polar solvents and potential instability on certain chromatographic media.[1][2] This document provides a series of troubleshooting guides and detailed protocols to address these issues effectively.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial observations and questions that arise when handling crude CMPDA.
Question 1: My crude product is a dark brown or black solid. What causes this color and how can I remove it?
Answer: The dark coloration in crude CMPDA is typically due to polymeric or highly conjugated impurities formed during synthesis, especially if elevated temperatures were used. These colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal.[1] The porous structure of activated charcoal provides a large surface area for the adsorption of these large, color-imparting molecules.
Question 2: I'm not sure which purification method to start with. What do you recommend?
Answer: The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of your material.
-
Start with Recrystallization if: Your crude product is relatively pure (>85%) and you are working with a moderate to large quantity of material (>1 g). It is a highly efficient, scalable, and cost-effective method for removing small amounts of impurities.
-
Choose Column Chromatography if: Your crude product is a complex mixture with multiple impurities, as indicated by Thin Layer Chromatography (TLC), or if impurities have similar solubility to CMPDA. Chromatography is superior for separating components with different polarities.
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is not fully soluble in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several strategies to resolve this:
-
Add More Solvent: Your initial amount of hot solvent may be insufficient to fully dissolve the compound. Add more hot solvent until the oil completely dissolves.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature, and then gradually move it to an ice bath. Rapid cooling encourages oiling.
-
Use a Different Solvent System: The chosen solvent may be too good or too poor. Try a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not).[1] Dissolve the compound in a minimum amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.
Question 4: I'm trying to run a silica gel column, but my compound either streaks badly on the TLC plate or doesn't move from the baseline. Why is this happening?
Answer: This is a classic issue with highly polar, basic compounds like CMPDA on standard silica gel.
-
Streaking/Tailing: The two amine groups on your molecule are basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and low recovery.
-
No Elution: If your solvent system (eluent) is not polar enough, your highly polar compound will remain strongly adsorbed to the polar stationary phase (silica) and will not move.[3]
To solve this, you can either increase the polarity of your eluent (e.g., by adding methanol to a dichloromethane or ethyl acetate system) or deactivate the silica gel. A common technique is to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.
Part 2: In-Depth Purification Protocols
Before beginning any purification, it is critical to assess your crude product by Thin Layer Chromatography (TLC) to understand the number of components and their relative polarities. This will guide your choice of solvent systems.
Protocol 1: Recrystallization from a Solvent Pair
This protocol is ideal for removing less polar impurities and colored by-products. Ethanol and water often serve as a good solvent pair for polar amines.
Step-by-Step Methodology:
-
Solubilization: Place the crude CMPDA (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 20-30 mL) while heating and stirring to dissolve the solid. The goal is to create a concentrated solution.
-
Decolorization (If Necessary): If the solution is darkly colored, add a small amount of activated charcoal (approx. 5-10% by weight of your crude product). Swirl the hot solution for 2-5 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Induce Crystallization: Heat the clear filtrate again. Slowly add hot water (the anti-solvent) dropwise with stirring until the solution remains faintly turbid. Add a drop or two of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This method is recommended for complex mixtures where recrystallization is ineffective. The use of a basic modifier in the eluent is crucial for good recovery and separation.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine a suitable eluent. A good starting point for polar compounds like CMPDA is a mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH). A system that gives your product an Rf value of approximately 0.2-0.4 is ideal for good separation.[3] Add 1% triethylamine (TEA) to the chosen solvent system to prevent tailing. (e.g., 95:4:1 EtOAc/MeOH/TEA).
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (without the TEA initially, which can be added to the mobile phase later). Ensure the column is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve your crude CMPDA in a minimal amount of the mobile phase or a slightly stronger solvent like pure methanol. Alternatively, for compounds with poor solubility, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the selected solvent system (e.g., 95:4:1 EtOAc/MeOH/TEA). Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified CMPDA.
Part 3: Advanced Troubleshooting Guide
This table provides solutions for more complex issues that may be encountered.
| Problem | Potential Cause | Recommended Solution(s) |
| Purity does not improve after recrystallization. | Impurities have very similar solubility profiles to the product. | 1. Try a different solvent or solvent system for recrystallization. 2. Switch to an orthogonal purification method like column chromatography. |
| Product degrades on the silica column (new spots on TLC). | The compound is sensitive to the acidic nature of silica gel. | 1. Use a less acidic stationary phase like neutral or basic alumina.[3] 2. Deactivate the silica gel by pre-flushing the column with an eluent containing 1-2% triethylamine before loading the sample. |
| Low recovery from column chromatography. | The compound is irreversibly binding to the silica gel. | 1. Ensure a basic modifier (e.g., triethylamine, ammonia in methanol) is used in the eluent throughout the entire run. 2. After the main product has eluted, flush the column with a highly polar solvent mixture (e.g., 10-20% methanol in DCM with 2% TEA) to recover any remaining material. |
| Co-elution of impurities in chromatography. | The chosen solvent system does not provide adequate resolution. | 1. Switch to a shallower polarity gradient during elution. 2. Try a different solvent system. For example, replace Ethyl Acetate/Methanol with Dichloromethane/Methanol, as this can alter the selectivity. 3. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.[1] |
Part 4: Visualization of Workflows
General Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying crude CMPDA.
Troubleshooting Failed Recrystallization
This diagram provides a logical path to follow when a recrystallization attempt is unsuccessful.
Caption: Troubleshooting flowchart for unsuccessful recrystallization.
References
- BenchChem Technical Support Center.
- BenchChem Technical Support Center.
- BenchChem Technical Support Center. Purification of 2-(Furan-2-yl)
Sources
Technical Support Center: Pyrimidine Chlorination Reactions
Welcome to the Technical Support Center for pyrimidine chlorination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chlorination of pyrimidine rings, a cornerstone reaction in medicinal chemistry. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven strategies for their mitigation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each answer provides a diagnosis of the root cause and a step-by-step protocol for resolution.
Q1: My LC-MS shows a significant peak at M+34 Da relative to my desired mono-chlorinated product. What is it, and how can I prevent it?
Answer:
This signal strongly indicates the formation of a di-chlorinated side product , a classic issue of over-chlorination. The initial substitution of a hydroxyl group with chlorine can, in some cases, activate the pyrimidine ring, making it susceptible to a second chlorination, especially at elevated temperatures or with a large excess of the chlorinating agent.
Causality & Diagnosis:
-
Root Cause: The most common culprits are an excessive stoichiometry of the chlorinating agent (like phosphorus oxychloride, POCl₃), high reaction temperatures, or prolonged reaction times.[1] Many traditional protocols call for using POCl₃ as both the reagent and solvent, which creates a large excess and increases the likelihood of side reactions.[2]
-
Analytical Signature: In mass spectrometry, the M+34 peak arises from the replacement of a hydrogen atom (1 Da) with a chlorine atom (35 Da). You should also observe the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). In ¹H NMR, you would observe the disappearance of an additional aromatic proton signal compared to the spectrum of your desired mono-chloro product.
Mitigation Protocol:
-
Stoichiometric Control: Reduce the amount of POCl₃ to 1.0-1.2 equivalents per hydroxyl group being replaced. This is often sufficient for complete conversion while minimizing over-chlorination.[2] Running the reaction solvent-free or in a high-boiling inert solvent (like diphenyl ether or toluene) instead of neat POCl₃ allows for precise stoichiometric control.[3][4]
-
Temperature Management: Lower the reaction temperature. While many procedures call for refluxing in POCl₃ (~106 °C), reactions can often be conducted effectively at lower temperatures (e.g., 80-90 °C) over a longer period.[2][5] Monitor the reaction by TLC or LC-MS.
-
Controlled Quenching: Once the starting material is consumed, quench the reaction immediately. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred beaker of crushed ice or a cold aqueous sodium carbonate solution, is highly recommended.[6] This method helps control the often violent exotherm from the hydrolysis of unreacted POCl₃.[2][5]
Q2: After aqueous workup, my main product peak in the TLC/LC-MS corresponds to my starting material. What happened to my chlorinated product?
Answer:
You are likely observing hydrolysis of the chloro-pyrimidine product back to the starting hydroxypyrimidine (or its tautomeric pyrimidone form). Chloropyrimidines are electrophilic and can be highly susceptible to hydrolysis, especially if the ring is substituted with electron-withdrawing groups.
Causality & Diagnosis:
-
Root Cause: The primary cause is exposure of the activated chloro-pyrimidine to water, particularly under neutral or basic conditions during the workup.[3] The C-Cl bond is reactive and can be readily displaced by water. This can also happen if there is significant water contamination in your reaction solvents or reagents.
-
Analytical Signature: The reappearance of the starting material is the key indicator.[7] If the workup involved a basic wash (e.g., with NaHCO₃ or Na₂CO₃), the rate of hydrolysis can be significantly accelerated.
Mitigation Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Use anhydrous solvents.
-
Non-Aqueous Workup: If the product is highly sensitive, avoid an aqueous workup altogether. After the reaction, distill the excess POCl₃ under reduced pressure (use a proper trap and scrubber).[6] The residue can then be dissolved in a non-polar organic solvent and filtered through a plug of silica or alumina to remove baseline impurities.
-
Careful Aqueous Workup: If an aqueous workup is necessary:
-
Perform the quench at low temperature (0 °C).
-
Extract the product swiftly into a non-polar organic solvent like dichloromethane or chloroform.[6]
-
Minimize contact time with the aqueous phase.
-
Instead of a strong base wash, consider washing with brine to remove dissolved water before drying with a desiccant like Na₂SO₄ or MgSO₄.[8]
-
Q3: I'm using DMF as a catalyst or co-solvent with my chlorinating agent (POCl₃ or SOCl₂) and I see an unexpected formylated side product. What is the mechanism?
Answer:
This side product arises from an in-situ Vilsmeier-Haack reaction . Phosphorus oxychloride and dimethylformamide (DMF) react to form the Vilsmeier reagent, a chloroiminium ion ([(CH₃)₂N=CHCl]⁺).[9][10] This reagent is a powerful electrophile capable of formylating electron-rich aromatic and heteroaromatic rings.
Causality & Diagnosis:
-
Root Cause: If your pyrimidine substrate has an activated, unsubstituted position (an electron-rich C-H bond), it can be attacked by the Vilsmeier reagent.[11] This leads to the introduction of a formyl group (-CHO) onto the ring.
-
Analytical Signature: Mass spectrometry will show a peak corresponding to M+28 Da (addition of a CO group and loss of H). ¹H NMR will show a new singlet in the aldehyde region (~9-10 ppm).
Mitigation Protocol:
-
Avoid DMF: The simplest solution is to avoid using DMF. If a catalyst is needed to facilitate the chlorination, consider using an organic base like pyridine or triethylamine instead.[1][2] These bases activate the hydroxyl group without forming a competing formylating agent.
-
Protecting Groups: If the formylation occurs at a specific site that is not the reaction center, consider temporarily installing a protecting group (e.g., a bromine atom) at that position, which can be removed after the chlorination step.
-
Alternative Chlorinating Agents: Switch to a chlorinating system that does not involve DMF, such as triphenylphosphine/carbon tetrachloride or oxalyl chloride. These reagents can often perform the chlorination under milder conditions where such side reactions are less likely.
Experimental Workflow & Visualization
A systematic approach to troubleshooting is critical. The following workflow can help diagnose and solve common issues in pyrimidine chlorination.
Caption: Troubleshooting workflow for pyrimidine chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between common chlorinating agents like POCl₃, SOCl₂, and oxalyl chloride?
A: The choice of chlorinating agent is critical and depends on the substrate's reactivity and sensitivity.
| Reagent System | Typical Conditions | Advantages | Common Side Products/Issues |
| POCl₃ | Neat or in solvent, 80-110 °C | Powerful, effective, inexpensive | Over-chlorination, harsh conditions, violent quench[1][5] |
| SOCl₂ / DMF | Inert solvent, 60-80 °C | Milder than neat POCl₃ | Vilsmeier-Haack formylation[11] |
| (COCl)₂ or PPh₃/CCl₄ | Inert solvent, 0 °C to RT | Very mild, good for sensitive substrates | Stoichiometric phosphine oxide byproduct removal[12] |
Q2: Can I use PCl₅ with POCl₃? What is the benefit?
A: Yes, sometimes phosphorus pentachloride (PCl₅) is used as an additive with POCl₃. The reaction of a hydroxypyrimidine with POCl₃ generates phosphoric acid byproducts.[3] PCl₅ can react with these byproducts to regenerate POCl₃ in situ, which can help drive the reaction to completion, especially with less reactive substrates.[3] However, for many modern applications, using a slight excess of POCl₃ with an organic base under controlled conditions is sufficient and avoids handling solid PCl₅.[1]
Q3: My pyrimidine has an N-oxide functional group. Will this interfere with the chlorination?
A: Yes, it can. The N-oxide group can be reactive under chlorination conditions. Depending on the reagents and substrate, you might observe deoxygenation (loss of the N-oxide) or even regioselective chlorination at a position adjacent to the N-oxide.[13] It is often preferable to perform the chlorination of the hydroxyl group first and then introduce the N-oxide in a subsequent step, or vice-versa, depending on the desired regioselectivity and overall synthetic strategy.
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- Cao X, et al. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. 2024.
- Process for the preparation of chloropyrimidines. Google Patents. US5525724A.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
- How should I proceed in Chlorination using POCl3? ResearchGate. 2014.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier reagent. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. 2025.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. 2017.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). 2011.
- Chloropyrimidine process. Google Patents. EP1042303A1.
- Organic Reaction Workup Formulas for Specific Reagents.
- Reaction Work-Ups. Chemistry LibreTexts. 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Vilsmeier-Haack Pyrimidine Synthesis
Welcome to the technical support center for the Vilsmeier-Haack (V-H) pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters of this reaction: temperature . As a powerful and versatile C-C bond-forming reaction, the Vilsmeier-Haack formylation is indispensable for introducing a formyl group onto the pyrimidine ring, a key step in the synthesis of numerous biologically active compounds. However, the success of this reaction is highly dependent on precise temperature control, which can significantly influence yield, purity, and the formation of side products.
This guide will provide a comprehensive overview of the role of temperature in the Vilsmeier-Haack pyrimidine synthesis, followed by a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
The Critical Role of Temperature in Vilsmeier-Haack Pyrimidine Synthesis
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1]. This electrophilic species then attacks an electron-rich position on the pyrimidine ring. The temperature at which these steps are performed can dramatically affect several aspects of the reaction:
-
Rate of Reaction: Like most chemical reactions, the rate of the Vilsmeier-Haack reaction increases with temperature. However, for highly activated pyrimidine systems, the reaction can proceed efficiently even at low temperatures.
-
Stability of the Vilsmeier Reagent: The Vilsmeier reagent itself can be thermally unstable. At elevated temperatures, it can decompose, leading to a lower effective concentration of the formylating agent and the formation of unwanted byproducts[2][3].
-
Side Reactions: Temperature is a major determinant of the reaction's selectivity. Higher temperatures can promote undesirable side reactions such as chlorination, di-formylation, or even decomposition of the starting material or product[4][5].
-
Regioselectivity: In cases where multiple positions on the pyrimidine ring are susceptible to formylation, temperature can influence the regiochemical outcome of the reaction.
The optimal temperature for a Vilsmeier-Haack pyrimidine synthesis is therefore a delicate balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition. The ideal temperature profile is highly substrate-dependent, necessitating careful optimization for each new pyrimidine derivative.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the Vilsmeier-Haack pyrimidine synthesis, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
Question: I am performing a Vilsmeier-Haack reaction on my pyrimidine substrate, but I am getting a very low yield or no product at all. What role could temperature be playing and how can I improve the outcome?
Answer: Low or no yield in a Vilsmeier-Haack reaction is a common problem that can often be traced back to suboptimal temperature control. Here’s a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: For less reactive pyrimidine substrates, the reaction may be too slow at the temperature you are using. The reactivity of the pyrimidine ring is heavily influenced by its substituents. Electron-donating groups (e.g., -OH, -OR, -NH₂) activate the ring towards electrophilic attack, while electron-withdrawing groups (e.g., -NO₂, -CN) have the opposite effect.
-
Recommended Action: If you are working with a moderately activated or deactivated pyrimidine, a gradual increase in the reaction temperature is warranted. Reactions are often trialed from 0°C to room temperature, and for less reactive substrates, can be heated to 60-80°C or even higher[6]. It is crucial to increase the temperature incrementally and monitor the reaction progress by TLC or LC-MS to avoid overshooting the optimal temperature and inducing decomposition.
-
-
Decomposition of the Vilsmeier Reagent or Product at Elevated Temperatures: Conversely, if the reaction is run at too high a temperature, either the Vilsmeier reagent or the pyrimidine starting material/product may decompose[2][3]. This is particularly relevant for sensitive substrates.
-
Recommended Action: If you suspect decomposition (e.g., observation of a dark tarry reaction mixture), try running the reaction at a lower temperature. For highly activated substrates, the reaction may proceed efficiently even at 0°C or below.
-
-
Vilsmeier Reagent Preparation Temperature: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic process. If the temperature is not controlled during this step, the reagent can decompose.
-
Recommended Action: Always prepare the Vilsmeier reagent at a low temperature, typically 0-5°C, by adding the POCl₃ dropwise to the DMF with efficient stirring[7]. Allow the reagent to form completely at this low temperature before adding your pyrimidine substrate.
-
Experimental Workflow for Temperature Optimization:
Caption: A workflow for optimizing reaction temperature.
Issue 2: Formation of Chlorinated Byproducts
Question: My Vilsmeier-Haack reaction on a hydroxypyrimidine is yielding a significant amount of a chlorinated byproduct. How can I suppress this side reaction?
Answer: The chlorination of hydroxyl groups on the pyrimidine ring is a well-documented side reaction in Vilsmeier-Haack chemistry, especially when using POCl₃[4]. The Vilsmeier reagent itself can act as a chlorinating agent, and this process is often temperature-dependent.
Causality: At higher temperatures, the equilibrium between the desired formylation and the competing chlorination can shift towards the latter. This is particularly prevalent in substrates like uracil and other hydroxypyrimidines where the hydroxyl groups can be readily substituted.
Recommended Solutions:
-
Lower the Reaction Temperature: This is the most effective way to minimize chlorination. By running the reaction at the lowest possible temperature that still allows for a reasonable rate of formylation, you can often significantly improve the selectivity for the desired product.
-
Control Stoichiometry: While temperature is a key factor, the amount of Vilsmeier reagent can also influence the extent of chlorination. Using a smaller excess of the reagent may help to reduce the formation of chlorinated byproducts.
Case Study: Formylation of 2-Methylpyrimidine-4,6-diol
A study on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol demonstrated that at 80°C in DMF, the desired 5-formyl product was obtained without the substitution of hydroxyl groups for chlorine atoms[8]. This suggests that for this particular substrate, a temperature of 80°C is within the optimal range to achieve formylation without significant chlorination. However, had chlorination been an issue, a systematic reduction in temperature would have been the primary troubleshooting step.
Table 1: Effect of Solvent and Temperature on the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [8]
| Solvent | Temperature (°C) | Synthesis Time (h) | Yield (%) |
| DMF | 79–81 | 5 | 61 |
| 1,2-dichloroethane | 82–84 | 6 | 50 |
| Benzene | 79–81 | 6 | 48 |
| o-xylene | 99–101 | 7 | 49 |
This data clearly illustrates that both solvent and temperature play a crucial role in the reaction's efficiency. While this study did not report chlorination as a major issue, it provides a valuable starting point for optimization.
Issue 3: Formation of Di-formylated Products
Question: I am trying to synthesize a mono-formylated pyrimidine, but I am observing the formation of a di-formylated byproduct. How can I improve the selectivity of my reaction?
Answer: The formation of di-formylated products is a common issue when the pyrimidine ring is highly activated and/or when the reaction conditions are too harsh. Temperature plays a significant role in controlling the extent of this over-reaction.
Causality: Higher reaction temperatures increase the rate of the second formylation reaction, leading to the formation of the di-formylated product. Once the first formyl group is introduced, it deactivates the ring, but under forcing conditions, a second formylation can still occur.
Recommended Solutions:
-
Reduce the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or room temperature) will slow down the second formylation more significantly than the first, thus improving the selectivity for the mono-formylated product.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. A large excess of the reagent will drive the reaction towards di-formylation.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated byproduct.
General Experimental Protocol for Vilsmeier-Haack Pyrimidine Synthesis
This protocol provides a general framework for performing a Vilsmeier-Haack reaction on a pyrimidine substrate. The temperature and reaction time will need to be optimized for each specific substrate.
1. Preparation of the Vilsmeier Reagent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). b. Cool the flask to 0°C in an ice-water bath. c. Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C[7]. d. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction: a. Dissolve the pyrimidine substrate (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. c. After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated to a specific temperature (e.g., 40-80°C), depending on the reactivity of the substrate[7]. d. Monitor the reaction's progress by TLC or LC-MS.
3. Work-up: a. Once the reaction is complete, cool the mixture to 0°C in an ice-water bath. b. Carefully quench the reaction by pouring the mixture onto crushed ice. c. Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. d. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. e. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
4. Purification: a. Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: A simplified workflow of the Vilsmeier-Haack pyrimidine synthesis.
Conclusion
Optimizing the temperature is paramount for a successful Vilsmeier-Haack pyrimidine synthesis. By understanding the interplay between temperature, substrate reactivity, and potential side reactions, researchers can effectively troubleshoot and refine their reaction conditions to achieve high yields of the desired formylated pyrimidine. This guide provides a foundational framework for this optimization process, empowering scientists to harness the full potential of this powerful synthetic tool in their research and development endeavors.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
- Yakovlev, I. P., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]
- Rajput, A. P., & Shingare, M. S. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1334-1348. [Link]
- Moghadam, F. M., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2010. [Link]
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
- Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 843-850. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2933-2943. [Link]
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions.
- Wikipedia contributors. (2023, December 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
- Gutsul, R. M., et al. (2021). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Russian Journal of Organic Chemistry, 57(11), 1735-1742. [Link]
- Patel, J. R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 138(4), 2631-2639. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
Technical Support Center: Scaling Up Pyrimidine Derivative Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complex challenges of scaling pyrimidine derivative synthesis from the lab bench to pilot and production scales.
Introduction: The Scale-Up Challenge
Pyrimidine derivatives are cornerstones of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] While their synthesis on a milligram-to-gram scale in a laboratory setting is often well-established, transitioning to kilogram-scale production introduces significant hurdles. Issues that are negligible in a round-bottom flask can become critical failures in a multi-hundred-gallon reactor.[3]
This support center is designed to address these challenges head-on. We move beyond simple procedural lists to explain the underlying chemical and engineering principles, empowering you to anticipate, diagnose, and solve the most common scale-up problems. Our approach is built on decades of field experience in process chemistry, ensuring that the advice is not just theoretically sound but practically applicable.
Section 1: Interactive Troubleshooting Guide
This section is designed as a first-response tool for when an experiment deviates from expectations during scale-up. Identify your primary symptom and follow the diagnostic workflow.
Workflow for Diagnosing Scale-Up Failures
Below is a logical workflow to systematically diagnose common issues. Each node represents a decision point or an action to take.
Caption: A workflow for troubleshooting pyrimidine synthesis scale-up.
Section 2: Troubleshooting Q&A Guide
This guide addresses specific, common problems in a question-and-answer format.
Issue 1: Yield & Conversion Problems
Question: My Biginelli reaction works perfectly at 10g scale, but my yield dropped from 90% to 55% in a 50L reactor. What went wrong?
Answer: This is a classic scale-up problem rooted in physical, not just chemical, phenomena. A drop in yield is almost always related to mass and heat transfer limitations that don't appear at the lab scale.[3][4]
-
Cause 1: Inefficient Mixing & Mass Transfer: In a flask, magnetic stirring is sufficient. In a 50L reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[4] This can accelerate side reactions or cause product degradation.
-
Solution: Ensure your reactor's impeller design (e.g., pitch-blade, anchor) and stirring rate (RPM) are sufficient to maintain a homogeneous mixture. For many reactions, you may need to install baffles to improve turbulent mixing.
-
-
Cause 2: Poor Exotherm Control: Many pyrimidine syntheses, particularly condensations, are exothermic.[5] A 5°C temperature spike in a flask is easily managed by the large surface area-to-volume ratio. In a large reactor, this same relative heat output can cause the internal temperature to skyrocket, leading to thermal runaway and significant byproduct formation.[5]
-
Solution: The most robust solution is to control the rate of heat generation. Switch from adding a reagent all at once to a controlled, semi-batch addition over several hours.[5] Monitor the internal reaction temperature with calibrated probes and ensure your reactor's cooling jacket has the capacity to handle the calculated heat output.[4]
-
-
Cause 3: Raw Material Quality: The impact of minor impurities in starting materials is magnified at scale.[6] An impurity at 0.1% in a 10g batch is a negligible amount. In a 10kg batch, that same 0.1% represents 10g of a potentially reaction-inhibiting or side-reaction-catalyzing substance.
-
Solution: Always qualify your raw material suppliers and perform rigorous incoming quality control on new lots of starting materials.[4] Do not assume a new batch from the same supplier is identical.
-
Issue 2: Impurity Profile Changes
Question: On scale-up of a Pinner synthesis, I'm seeing a new, significant byproduct that wasn't present on the bench. How do I identify and eliminate it?
Answer: The appearance of new impurities is often due to subtle changes in reaction conditions or prolonged reaction times. The Pinner synthesis, in particular, is highly sensitive to reaction conditions.[7]
-
Common Side Products & Mitigation:
-
Hydrolysis Products (Esters): The key imidate salt intermediate in the Pinner reaction (the "Pinner salt") is extremely sensitive to moisture.[7][8] Any water present can hydrolyze this intermediate to an ester. At scale, ensuring completely anhydrous conditions is more difficult.
-
Mitigation: Flame-dry the reactor under a nitrogen or argon stream. Use anhydrous solvents and ensure reagents like amidine hydrochlorides are thoroughly dried.[9]
-
-
Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form triazines or other unwanted products.[9]
-
Mitigation: Carefully control the stoichiometry and addition of the base. Running the reaction under acidic conditions, if the substrate allows, can prevent this entirely.[10]
-
-
Thermal Decomposition: Pinner salts can be thermally unstable, rearranging into N-alkyl amides at elevated temperatures.[8]
-
Mitigation: Maintain strict temperature control, often at low temperatures, to prevent decomposition of the intermediate.[7]
-
-
The first step is always to identify the impurity by LC-MS and NMR. Once identified, you can deduce its formation pathway and implement targeted mitigation strategies. A common impurity in the related Biginelli reaction is the Hantzsch-type 1,4-dihydropyridine, which is favored at higher temperatures.[11][12] Lowering the reaction temperature is a key strategy to reduce this.[11]
Issue 3: Product Purification & Isolation
Question: My crude pyrimidine derivative "oils out" during recrystallization at kilogram scale, but crystallizes beautifully at gram scale. Why is this happening and how can I fix it?
Answer: "Oiling out" during crystallization is a common and frustrating scale-up issue. It happens when the solute's concentration and the solution's temperature enter a metastable zone where the solute is supersaturated but lacks the energy to form an ordered crystal lattice, instead separating as a liquid phase.
-
Potential Causes & Solutions:
-
Faster Cooling Rate: Larger volumes of solvent cool more slowly in the core and faster at the jacketed walls, creating uneven saturation. The rapid cooling at the walls can "shock" the system, favoring oiling over crystallization.
-
Solution: Implement a programmed, slow cooling ramp. A rate of 5-10°C per hour is often a good starting point. Vigorous, but not shearing, agitation is critical to keep the temperature uniform.
-
-
Higher Impurity Levels: Impurities can interfere with crystal lattice formation, a phenomenon known as "crystal poisoning." An impurity level that was low enough not to interfere at the small scale may now be sufficient to inhibit proper crystallization.
-
Solution: Perform a pre-purification step. This could be a simple charcoal treatment, a silica gel plug filtration to remove polar impurities, or an aqueous wash of the crude solution before the crystallization step.[13]
-
-
Solvent System Inadequacy: A solvent system that works for a rapid, small-scale crystallization may not be robust enough for a slower, large-scale process.
-
Solution: Re-screen your crystallization solvents. You may need to switch to a multi-solvent system (e.g., a "good" solvent for dissolution and a miscible "poor" solvent to induce precipitation) to gain better control.[14][15] Seeding the solution with a small amount of pure, crystalline product at the point of supersaturation is also a highly effective strategy.[15]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up a pyrimidine synthesis? A1: The most critical parameters are almost always physical and safety-related.[13] First, strict temperature control is paramount to manage exotherms and prevent side reactions.[5][12] Second, reagent addition rates must be carefully controlled. Third, mixing efficiency must be validated to ensure homogeneity.[4] Finally, always conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) before any large-scale run to predict and plan for heat flow.[5]
Q2: How do I choose a catalyst for a large-scale Biginelli reaction? A2: While classical methods use strong Brønsted acids like HCl, these can be corrosive and lead to side reactions.[12][16] For scale-up, solid-supported acid catalysts or milder Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) are often preferred.[12][17] They are typically less corrosive, easier to remove during workup (filtration), and can sometimes be recycled, improving process economics.[18] Catalyst screening and optimization are crucial; a catalyst that is optimal for one substrate may not be for another.[12]
Q3: My reaction is air/moisture sensitive. What extra precautions are needed at scale? A3: Maintaining an inert atmosphere in a large reactor is more challenging than in a small flask.[13]
-
Inerting: The reactor must be purged with an inert gas like nitrogen or argon. This involves multiple vacuum/N₂ backfill cycles.
-
Reagent Transfer: Reagents should be transferred under positive nitrogen pressure using sealed systems and transfer lines, rather than being poured through an open manway.
-
Solvent Choice: Ensure you are using appropriately dried (anhydrous) solvents suitable for the scale of the reaction.
Q4: How should I approach analytical monitoring during a large-scale reaction? A4: In-process controls (IPCs) are non-negotiable at scale. You cannot afford to run a 10 kg reaction to completion only to find it failed at the start.
-
Reaction Monitoring: Use techniques like HPLC or TLC to monitor the consumption of starting materials and the formation of the product.[12][13] Pre-determine IPC specifications (e.g., "reaction is complete when starting material is <1% by HPLC area").
-
Sampling: Develop a safe and representative sampling procedure. The sample must reflect the bulk of the reaction mixture, which requires good mixing.
Section 4: Key Scale-Up Protocols & Workflows
Protocol 1: Scale-Up of a General Biginelli Condensation
This protocol outlines the synthesis of a model dihydropyrimidinone (DHPM), highlighting critical scale-up considerations.
Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → DHPM
Caption: Biginelli reaction pathway and key competing side reactions.
Materials & Equipment:
-
100L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Benzaldehyde (5.3 kg, 50 mol)
-
Ethyl Acetoacetate (6.5 kg, 50 mol)
-
Urea (3.6 kg, 60 mol, 1.2 equiv)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1 mol%)
-
Ethanol (50 L)
Procedure:
-
Reactor Inerting & Charging: Purge the 100L reactor with nitrogen. Charge ethanol (50 L), ethyl acetoacetate (6.5 kg), benzaldehyde (5.3 kg), urea (3.6 kg), and the catalyst. Scale-Up Note: For highly exothermic reactions, one reactant would be added slowly later. For this reaction, pre-mixing is generally acceptable.
-
Heating & Reflux: Begin agitation at 100-150 RPM. Slowly heat the mixture to reflux (~78°C) using the reactor jacket. Monitor the internal temperature closely to ensure it does not overshoot the target.[12]
-
Reaction Monitoring (IPC): Once at reflux, take a sample every hour. Prepare the sample and analyze by HPLC or TLC to track the disappearance of benzaldehyde. The reaction is considered complete when <1% of the limiting reagent remains. Scale-Up Note: Do not run for a fixed time. Run to completion based on analytical data.
-
Cooling & Crystallization: Once complete, turn off heating and allow the reactor to cool slowly to ambient temperature overnight with slow agitation (50 RPM). Do not crash cool, as this will lead to fine powders or oiling.[15]
-
Isolation: Filter the resulting solid slurry using a large Nutsche filter. Wash the filter cake with cold ethanol (2 x 5 L) to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until constant weight is achieved.
Data Table: Solvent Selection for Scale-Up Purification
Choosing the right solvent for purification involves balancing solubility with safety and environmental factors.
| Solvent | Boiling Point (°C) | Polarity Index | Safety/Environmental Notes | Typical Use Case |
| Ethanol | 78 | 5.2 | Flammable; relatively green solvent. | Good for recrystallizing moderately polar compounds like DHPMs.[15] |
| Isopropanol | 82 | 4.3 | Flammable; common process solvent. | Alternative to ethanol, slightly less polar.[19] |
| Ethyl Acetate | 77 | 4.4 | Flammable; good solvent power. | Often used in extraction and chromatography.[14] |
| Heptane | 98 | 0.1 | Flammable; non-polar. | Used as an anti-solvent in recrystallizations to reduce polarity and induce precipitation. |
| Toluene | 111 | 2.4 | Flammable, toxic. | Higher boiling point allows for dissolution of less soluble compounds. Use with caution. |
| Water | 100 | 9.0 | Non-flammable, green. | Used for washing out inorganic salts or for recrystallizing highly polar/ionic compounds.[20] |
References
Sources
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Pyrimidine synthesis [organic-chemistry.org]
- 18. Biginelli Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Managing 2-Chloro-6-methylpyrimidine-4,5-diamine
Introduction
2-Chloro-6-methylpyrimidine-4,5-diamine is a pivotal intermediate in synthetic organic chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules. Its unique structure, featuring a reactive chloropyrimidine core and adjacent diamine functionalities, makes it an excellent scaffold for building complex molecular architectures.
However, the very features that make this compound a valuable building block also render it susceptible to degradation, primarily through interaction with atmospheric moisture. The hygroscopic nature of the diamine groups and the susceptibility of the C-Cl bond to hydrolysis can lead to compromised sample purity, reduced reaction yields, and variability in experimental outcomes.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the moisture sensitivity of this reagent, ensuring its effective use in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the optimal handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or dry nitrogen) at 2–8°C.[2][3] The container must be airtight and sealed securely to prevent moisture ingress. For long-term storage, sealing the primary container with paraffin film and placing it inside a secondary container or a heat-sealed foil bag with desiccant pouches is a highly effective strategy.[4]
Q2: My laboratory doesn't have a glovebox. How can I handle this compound?
A2: While a glovebox or drybox provides the ultimate protection, the compound can be managed successfully with careful technique in a standard laboratory.[5] Minimize the time the container is open to the atmosphere.[1] Weigh out the required amount quickly and reseal the bottle immediately. Performing manipulations under a positive flow of dry nitrogen or argon can significantly reduce moisture exposure.
Q3: The material has formed clumps. Is it still usable?
A3: Clumping is a strong indicator of moisture absorption.[1] While the material might be usable for non-critical applications, its purity is compromised. You can gently break up the clumps with a clean, dry spatula, but be aware that some degree of hydrolysis may have already occurred.[1] For reactions sensitive to impurities or stoichiometry, it is highly recommended to use a fresh, free-flowing sample or to dry the material thoroughly before use.
Q4: How can I dry a sample that has been exposed to moisture?
A4: If you suspect moisture contamination, the material can be dried by placing it in a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours.[6] Alternatively, it can be stored in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) or fresh calcium chloride. Always verify the compound's thermal stability from its safety data sheet (SDS) before heating.[1]
Q5: What visual signs of degradation should I look for?
A5: A pure sample of this compound should be an off-white or light-colored solid. Significant discoloration (e.g., turning yellow or brown) can indicate degradation due to oxidation of the aromatic amine groups or other decomposition pathways. If discoloration is observed, the purity of the material should be assessed by an appropriate analytical method (e.g., NMR, LC-MS) before use.
Troubleshooting Guide
This section provides a problem-solving framework for issues commonly encountered during experiments involving this compound.
Problem 1: Low or Inconsistent Reaction Yields
-
Potential Cause: The most probable cause is the use of a partially hydrolyzed starting material. The hydrolysis of the C-Cl bond forms the corresponding pyrimidone, which is unreactive in subsequent nucleophilic substitution reactions. This effectively reduces the molar quantity of the active starting material, leading to lower yields.
-
Recommended Actions:
-
Verify Purity: Before starting a reaction, assess the purity of your this compound sample, especially if it's from an older bottle or has been handled frequently. A simple melting point determination can be a quick check; the pure compound melts at approximately 249°C.[2] A broad or depressed melting range suggests impurities.
-
Use a Fresh Sample: If possible, open a new, sealed bottle of the reagent.
-
Implement Inert Atmosphere Techniques: When dispensing the reagent, use a Schlenk line or a glove bag filled with an inert gas to prevent atmospheric moisture from contaminating the bulk material.[7]
-
Dry Solvents and Reagents: Ensure all other reagents and solvents in your reaction are scrupulously dry. Residual water in the reaction mixture can hydrolyze the starting material in situ.
-
Problem 2: Appearance of an Unexpected, More Polar Byproduct
-
Potential Cause: The formation of a significantly more polar byproduct, often observed by Thin Layer Chromatography (TLC), strongly suggests the presence of 6-methyl-4,5-diaminopyrimidin-2(1H)-one, the hydrolysis product. The hydroxyl group (in its tautomeric pyrimidone form) increases the compound's polarity compared to the chloro- precursor.
-
Recommended Actions:
-
Isolate and Characterize: If the byproduct is present in significant quantities, attempt to isolate it and characterize it by mass spectrometry or NMR to confirm its identity as the hydrolyzed species.
-
Review Handling Protocol: This outcome necessitates a strict review of your material handling protocol. Refer to the workflow diagram below (Figure 2) for best practices.
-
Acid-Catalyzed Hydrolysis: Be aware that acidic conditions can accelerate the rate of hydrolysis for chloropyrimidines.[8] If your reaction conditions are acidic, even trace amounts of water can become highly problematic.
-
Problem 3: Inconsistent Analytical Results (e.g., HPLC, NMR)
-
Potential Cause: A sample contaminated with moisture will exist as a mixture of the desired compound and its hydrolysis product. This will lead to extraneous peaks in HPLC chromatograms and NMR spectra, complicating analysis and quantification.
-
Recommended Actions:
-
Controlled Sampling: Prepare analytical samples inside a glovebox or under a stream of inert gas to prevent degradation during sample preparation.
-
Use Anhydrous Solvents: Ensure that the deuterated solvents used for NMR or the mobile phase solvents for HPLC are of high purity and anhydrous grade.
-
Data Interpretation: When analyzing a potentially compromised sample, look for the characteristic mass or spectral signals of the pyrimidone byproduct. This can help quantify the extent of degradation.
-
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing issues related to the compound's stability.
Caption: Troubleshooting Decision Tree.
Experimental Protocols & Visual Guides
Proposed Degradation Pathway: Hydrolysis
The primary mechanism of moisture-induced degradation is the nucleophilic substitution of the chlorine atom at the C2 position of the pyrimidine ring by water, leading to the formation of the corresponding 2-hydroxypyrimidine (which exists as the 2-pyrimidone tautomer).
Caption: Proposed Hydrolysis Pathway.
Protocol: Handling and Dispensing Under Inert Atmosphere
This protocol outlines the steps for safely weighing and dispensing the compound while minimizing moisture exposure, for use when a glovebox is not available.
Materials:
-
Sealed bottle of this compound
-
Two-neck round-bottom flask (or vial) with a septum
-
Spatula
-
Balance
-
Schlenk line with dry nitrogen or argon gas
-
Syringes and needles
Procedure:
-
Prepare the Vessel: Dry the reaction vessel (flask or vial) in an oven (e.g., 120°C) for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Inert the Vessel: Securely place a rubber septum on one neck of the flask. Insert a needle connected to the inert gas line (providing positive pressure) and another needle to act as a gas outlet. Purge the flask with inert gas for 5-10 minutes.
-
Weighing by Difference: a. Briefly remove the inert gas flow and weigh the sealed bottle of the starting material. Record the mass. b. Under a positive flow of inert gas directed at the opening, quickly remove the cap, dispense an approximate amount of solid into the purged reaction vessel using a clean, dry spatula, and immediately reseal the bottle. c. Reweigh the sealed bottle. The difference in mass is the amount of reagent transferred.
-
Seal and Store: Tightly reseal the main bottle, wrap the cap with paraffin film, and return it to storage at 2-8°C.
-
Reaction Setup: The reagent is now in the reaction vessel under a positive pressure of inert gas, ready for the addition of anhydrous solvents via syringe.
Workflow for Handling Moisture-Sensitive Solids
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. This compound | 63211-98-3 [m.chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Chloropyrimidines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations. The guidance provided is rooted in established chemical principles and practical, field-proven insights to ensure the success of your experiments.
The Challenge of Chloropyrimidines in Cross-Coupling
Chloropyrimidines are valuable building blocks in medicinal chemistry. However, their successful implementation in cross-coupling reactions is often challenging due to the inherent properties of the C-Cl bond and the electron-deficient nature of the pyrimidine ring. The primary hurdle is the activation of the relatively inert C-Cl bond, which is stronger than C-Br and C-I bonds.[1] This often necessitates more robust catalyst systems and harsher reaction conditions, which can lead to side reactions and catalyst deactivation.[2][3] The nitrogen atoms within the pyrimidine ring can also coordinate to the palladium catalyst, potentially inhibiting its activity.
This guide will provide a structured approach to catalyst and condition selection to overcome these challenges and achieve high-yielding, selective cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Catalyst System: The chosen palladium catalyst and ligand may not be active enough to cleave the C-Cl bond.[2][4] 2. Catalyst Deactivation: Impurities, oxygen, or coordination of the pyrimidine nitrogen can deactivate the catalyst.[3][4] 3. Suboptimal Reaction Conditions: The temperature may be too low, or the base may be inappropriate for the specific coupling reaction.[3][4] | 1. Catalyst/Ligand Screening: For Suzuki couplings, employ bulky, electron-rich phosphine ligands like XPhos or SPhos with a palladium precatalyst.[4] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[4] Consider screening a panel of catalysts and ligands to identify the optimal combination for your specific substrates. 2. Ensure Inert Conditions: Thoroughly degas all solvents and reagents.[3][4] Use high-purity starting materials. Consider using a more robust catalyst system that is less prone to deactivation. 3. Optimize Conditions: Perform a temperature screen, typically between 80 °C and 120 °C.[4] For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often beneficial.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LiHMDS is recommended.[5] |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid (Suzuki): This occurs when two boronic acid molecules couple with each other.[3][6] 2. Protodeboronation (Suzuki): The boronic acid is replaced by a proton from the solvent or trace water.[6] 3. Hydrolysis of Chloropyrimidine: Water in the reaction mixture can lead to the formation of hydroxypyrimidines.[2] 4. Double Amination (Buchwald-Hartwig): A highly reactive amine may react at more than one site if multiple leaving groups are present.[2] | 1. Minimize Oxygen: Ensure the reaction is performed under a strictly inert atmosphere.[3] Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[6] 2. Use High-Purity Reagents: Use fresh, high-purity boronic acid. Carefully dry solvents and reagents. 3. Control Water Content: Use anhydrous solvents and reagents. 4. Stoichiometry and Temperature Control: Carefully control the stoichiometry of the amine. Lowering the reaction temperature can sometimes disfavor the second amination.[2] |
| Poor Regioselectivity (for di- or poly-chlorinated pyrimidines) | 1. Intrinsic Reactivity of Different Positions: The electronic and steric environment of each C-Cl bond influences its reactivity. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling.[7][8] 2. Catalyst/Ligand Control: The choice of ligand can sometimes override the intrinsic reactivity to favor a specific position.[8][9] | 1. Exploit Intrinsic Reactivity: For selective coupling at the more reactive position, use milder conditions. 2. Ligand-Directed Selectivity: To target the less reactive position, a systematic screen of ligands is necessary. For example, in some cases, specific N-heterocyclic carbene (NHC) ligands have been shown to favor the C2 position.[8] |
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What is the best all-around catalyst system for cross-coupling with chloropyrimidines?
There is no single "best" catalyst system, as the optimal choice depends on the specific coupling reaction and the substrates involved. However, a good starting point for many reactions involving aryl chlorides is a palladium(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[4][10] These ligands promote the crucial oxidative addition step with the C-Cl bond.[11][12]
Q2: How do I choose between a monodentate and a bidentate phosphine ligand?
For challenging couplings like those with chloropyrimidines, bulky monodentate phosphine ligands are often preferred as they can form highly active, low-coordinate palladium complexes that facilitate oxidative addition.[13] Bidentate ligands, such as BINAP or Xantphos, can also be effective, particularly in Buchwald-Hartwig aminations, where they are thought to prevent catalyst dimerization and promote reductive elimination.[14][15]
Q3: When should I consider using an N-Heterocyclic Carbene (NHC) ligand?
NHC ligands are strong electron donors and can form very stable and active palladium complexes. They are particularly useful for difficult cross-couplings involving sterically hindered or electron-rich aryl chlorides.[16] In some cases, they can offer unique selectivity profiles compared to phosphine ligands.[8]
Reaction Conditions
Q4: What is the role of the base, and how do I select the right one?
The base plays a crucial role in several steps of the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[17] For this, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used, often with a small amount of water as a co-solvent.[3][4] In Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine.[5][18]
Q5: Which solvent system is most appropriate?
The solvent must be able to dissolve all reaction components and be stable at the required temperature. Aprotic polar solvents are frequently used. For Suzuki reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common to dissolve both the organic substrates and the inorganic base.[4][18] For Buchwald-Hartwig aminations, anhydrous solvents like toluene or dioxane are typically employed.[18]
Q6: Can microwave irradiation be beneficial for these reactions?
Yes, microwave heating can significantly shorten reaction times and improve yields, particularly for sluggish couplings.[6][7] It allows for rapid and uniform heating to the target temperature, which can be advantageous for activating the C-Cl bond.
Substrate Scope and Selectivity
Q7: How does the position of the chlorine atom on the pyrimidine ring affect reactivity?
The reactivity of a C-Cl bond on a pyrimidine ring is influenced by its electronic environment. Generally, chlorine atoms at the C2 and C4 positions are more activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling due to the electron-withdrawing effect of the ring nitrogens.[1]
Q8: I have a dichloropyrimidine. How can I achieve selective coupling at only one position?
Selective monocoupling can often be achieved by taking advantage of the differential reactivity of the two positions. For example, in 2,4-dichloropyrimidine, the C4 position is typically more reactive in Suzuki couplings.[7] By carefully controlling the reaction time, temperature, and stoichiometry of the coupling partner, selective reaction at the more reactive site can be favored. Achieving selectivity at the less reactive site is more challenging and often requires a ligand-controlled strategy.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine with an Arylboronic Acid
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][18]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[4][18]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[18]
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[18]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[18]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in chloropyrimidine cross-coupling reactions.
References
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. (URL: )
- Activation of the Vinylic C-Cl Bond by Complex
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem. (URL: )
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. (URL: )
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction - Benchchem. (URL: )
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- (PDF)
- C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling - Bohrium. (URL: [Link])
- C–H Bond Activation at Palladium(IV) Centers - PMC - NIH. (URL: [Link])
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (URL: [Link])
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (URL: [Link])
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
- Buchwald–Hartwig amin
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- What are the best catalysts for Sonogashira Couplings for use with Chloroarom
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL: [Link])
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. (URL: [Link])
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- Amination of chloropyrazine and 2-chloropyrimidine.
- Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC - NIH. (URL: [Link])
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Public
- Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst - University of Fukui. (URL: [Link])
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- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Workup Procedures for Pyrimidine Synthesis Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often challenging, workup and purification stages of pyrimidine synthesis. Instead of a rigid protocol, you will find a series of targeted questions and in-depth answers that address specific issues encountered in the lab. Our focus is on the "why" behind each step, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and problems encountered during the workup of pyrimidine synthesis reactions.
Q1: My pyrimidine product appears to be degrading during the aqueous workup. What are the primary causes and how can I prevent this?
A1: Degradation during aqueous workup is a frequent challenge, often stemming from the inherent chemical nature of the pyrimidine ring and its substituents. The primary culprits are pH sensitivity, temperature, and oxidation.[1]
-
pH Sensitivity: The pyrimidine core can be susceptible to hydrolysis under both acidic and basic conditions.[1] The stability is highly dependent on the electronic nature of the substituents. For instance, electron-withdrawing groups can activate the ring towards nucleophilic attack by water or hydroxide ions, while certain protecting groups may be labile to acid.
-
Causality: The nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions, potentially leading to ring-opening or other rearrangements. Conversely, strong basic conditions can lead to deprotonation of acidic protons on substituents or direct nucleophilic attack on the ring.
-
Solution: Maintain a neutral or near-neutral pH during extraction whenever possible. Use mild bases like sodium bicarbonate (NaHCO₃) for neutralization of acid catalysts instead of strong bases like sodium hydroxide (NaOH). If your compound is known to be acid-sensitive, a saturated aqueous solution of sodium bicarbonate can be used to quench the reaction.[2] Conversely, for base-sensitive compounds, a dilute acid like citric acid or ammonium chloride (NH₄Cl) can be used. Always monitor the pH of the aqueous layer.
-
-
Temperature: Elevated temperatures during solvent removal (e.g., on a rotary evaporator) or extractions can accelerate degradation pathways.[1]
-
Causality: Higher temperatures provide the activation energy for unwanted side reactions and hydrolysis.
-
Solution: Concentrate your organic extracts under reduced pressure at a lower temperature (e.g., < 40°C). If extractions need to be heated to dissolve your product, do so for the minimum time necessary.
-
-
Oxidation: Some pyrimidine derivatives are susceptible to oxidation, which can be exacerbated by prolonged exposure to air during the workup.[1]
-
Causality: Electron-rich pyrimidines or those with sensitive functional groups can react with atmospheric oxygen.
-
Solution: If oxidation is suspected, consider degassing your solvents and performing the workup under an inert atmosphere (e.g., nitrogen or argon). Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can sometimes be beneficial, though its removal later must be considered.
-
Q2: I'm observing a persistent emulsion during the liquid-liquid extraction of my pyrimidine product. How can I break it?
A2: Emulsions are a common frustration in organic synthesis workups. They form when there is no clean separation between the organic and aqueous layers, often due to the presence of surfactants, fine solid particles, or compounds with amphiphilic properties.
-
Causality: The formation of a stable emulsion is due to the reduction of interfacial tension between the two immiscible phases.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add more of the organic solvent to dilute the mixture.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to separation.
-
Q3: My crude product is an intractable oil or "goo" instead of a solid. What are my options for purification?
A3: The formation of an oil or a non-crystalline solid is a common outcome, especially when impurities are present that inhibit crystallization.
-
Causality: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when impurities disrupt the crystal lattice formation.[3]
-
Troubleshooting Steps:
-
Solvent Trituration: Try stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization or wash away the impurities, leaving a solid product. Common solvents for this include hexanes, diethyl ether, or a mixture of the two.
-
Column Chromatography: This is the most direct method for purifying oils. Flash column chromatography using silica gel or alumina is a standard technique for separating compounds based on polarity.[4][5]
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. This can sometimes lead to the precipitation of a solid.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.[6]
-
Section 2: Troubleshooting Specific Synthesis Workups
This section provides guidance for common issues encountered in well-known pyrimidine synthesis reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).[7][8][9] While efficient, the workup can present challenges.
Q4: After my Biginelli reaction, a large amount of solid precipitates upon cooling. How do I know if this is my product or unreacted starting material?
A4: In many Biginelli reactions, the desired DHPM product is designed to precipitate from the reaction mixture upon cooling, which is a convenient initial purification step.[7][9] However, unreacted urea or other starting materials can also crash out.
-
Initial Verification:
-
Thin Layer Chromatography (TLC): This is the most crucial step. Dissolve a small amount of the crude solid in a suitable solvent (e.g., ethyl acetate or a mixture with a more polar solvent like methanol) and spot it on a TLC plate alongside the starting materials. This will quickly tell you if your product is the major component of the precipitate.[10][11]
-
Solubility Check: The desired DHPM product often has different solubility properties than the starting materials. For example, urea is highly soluble in water, while the DHPM product is typically much less so. Washing the crude solid with cold water can remove unreacted urea.
-
-
Purification Strategy:
-
Filtration and Washing: Filter the precipitated solid and wash it with a cold solvent, such as cold ethanol or ethyl acetate, to remove soluble impurities.[10][12]
-
Recrystallization: This is the most effective method for purifying the crude solid product.[5][10] Ethanol is a commonly used solvent for recrystallizing DHPMs.[4][10]
-
Q5: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?
A5: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[10] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).[10]
-
Causality: The Hantzsch pathway competes with the desired Biginelli pathway, and its prevalence is often influenced by reaction conditions.[10]
-
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[10]
-
Catalyst Choice: The choice of catalyst can influence the selectivity. Some Lewis acids may favor one pathway over the other.[10]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[10]
-
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[10] |
The Pinner Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine to form a pyrimidine.[13][14]
Q6: My Pinner synthesis is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?
A6: Side reactions in the Pinner synthesis can be a significant issue, often arising from the reactivity of the starting materials and intermediates.
-
Common Side Reactions:
-
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[10][12]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[10]
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if incomplete cyclization is observed.[10]
-
Reaction Monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time and temperature to avoid decomposition.[10][12]
-
Section 3: Purification Protocols and Strategies
This section provides detailed protocols for common purification techniques and a decision-making workflow.
Experimental Protocol 1: General Procedure for Aqueous Workup
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile solvent, remove it under reduced pressure.
-
Dilution: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water or a mild aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or saturated NH₄Cl to neutralize base).
-
Water.
-
Saturated aqueous NaCl (brine) to aid in drying.[2]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude product.[2]
Experimental Protocol 2: Recrystallization for Solid Products
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4][15]
-
Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Common solvents include ethanol, methanol, water, and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in the minimum amount of the selected hot solvent to form a saturated solution.[4][6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3][4]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[4][6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4][6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4][6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]
Experimental Protocol 3: Flash Column Chromatography
Flash column chromatography is a rapid purification method for separating compounds based on their differential polarity.[4]
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities. Common systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (using air or nitrogen) and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workup and Purification Workflow
Caption: A general workflow for the workup and purification of pyrimidine synthesis reactions.
Section 4: Advanced Troubleshooting
Q7: I'm observing streaking and multiple spots on TLC during silica gel column chromatography, suggesting my compound is decomposing on the column. What are my alternatives?
A7: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[1]
-
Causality: The acidic silanol groups on the surface of the silica gel can catalyze decomposition reactions.
-
Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel with your eluent containing a small amount (1-2%) of a base like triethylamine (TEA) before packing the column. This will neutralize the acidic sites.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina.[1] For very polar compounds, reversed-phase silica (C18) can be an option.
-
Rapid Chromatography: Minimize the time your compound spends on the column by running the chromatography as quickly as possible.[1]
-
Preparative HPLC: For high-purity requirements or challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[4][16]
-
Visualization of Troubleshooting Column Chromatography
Sources
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Validation & Comparative
Navigating the Labyrinth of Heterocyclic Structure: A Comparative Guide to the ¹H NMR Analysis of 2-Chloro-6-methylpyrimidine-4,5-diamine
In the intricate world of drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyrimidines form the backbone of numerous therapeutic agents. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of a key synthetic intermediate, 2-Chloro-6-methylpyrimidine-4,5-diamine . Moving beyond a mere data sheet, this document offers a comparative framework, equipping researchers with the expertise to interpret the spectrum of this molecule and distinguish it from structurally similar analogues.
The Decisive Signature: Understanding the ¹H NMR Spectrum
The structural complexity of this compound, with its blend of electron-donating and -withdrawing groups, gives rise to a unique ¹H NMR spectrum. While an experimental spectrum for this specific compound is not publicly available, a robust and predictive analysis can be constructed based on established principles of NMR spectroscopy and extensive data from related pyrimidine derivatives.[1][2][3]
Expected ¹H NMR Resonances for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |
| Methyl Protons (-CH₃) | ~2.3 - 2.5 | Singlet (s) | The methyl group at the C6 position is adjacent to a nitrogen atom and is influenced by the aromatic ring current, leading to a downfield shift compared to a simple alkyl methyl group. |
| Amine Protons (C4-NH₂) | ~5.0 - 6.5 | Broad Singlet (br s) | The amino group at the C4 position experiences a significant downfield shift due to the electron-withdrawing nature of the pyrimidine ring and potential for hydrogen bonding. The signal is often broad due to quadrupole moments of the nitrogen and chemical exchange.[4] |
| Amine Protons (C5-NH₂) | ~4.5 - 6.0 | Broad Singlet (br s) | The amino group at the C5 position is also deshielded, though potentially to a slightly lesser extent than the C4-amino group due to its position relative to the ring nitrogens. Broadening is also expected.[4] |
| Aromatic Proton | No aromatic protons | - | The pyrimidine ring is fully substituted. |
A Comparative Analysis: Distinguishing Features in a Crowded Field
The true power of NMR analysis lies in its ability to differentiate between closely related structures. Below, we compare the expected spectrum of our target compound with that of several commercially available or synthetically accessible pyrimidine derivatives. This comparative approach is critical for confirming the identity and purity of synthesized materials.
Comparison with Key Pyrimidine Analogues:
| Compound | Key Differentiating ¹H NMR Features | Reference Spectra/Data |
| 2,4-Diamino-6-chloropyrimidine | Presence of a singlet for the C5-H proton, typically in the range of δ 5.5-6.0 ppm. The absence of a methyl signal.[5] | |
| 4,5-Diaminopyrimidine | Presence of two aromatic protons, a singlet for H-2 and a singlet for H-6, with distinct chemical shifts. Absence of chloro and methyl substituents would lead to different overall shielding.[6][7] | |
| 2-Amino-4-chloro-6-methylpyrimidine | A single amine proton signal and a singlet for the C5-H proton. | |
| 2,4-Dichloro-6-methylpyrimidine | Absence of any amine proton signals. A sharp singlet for the C5-H proton would be observed, likely further downfield due to the two chloro groups.[8] |
This comparative table highlights how subtle changes in the substitution pattern of the pyrimidine ring lead to distinct and identifiable changes in the ¹H NMR spectrum.
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the dried compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amine protons, often resulting in sharper signals. Chloroform-d (CDCl₃) can also be used.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a spectrometer with a field strength of at least 300 MHz. Higher field strengths (e.g., 400 or 500 MHz) will provide better signal dispersion.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the solvent and reference signals.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).
- Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.
- Temperature: Run the experiment at a constant, controlled temperature (e.g., 298 K).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
- Integrate the signals to determine the relative number of protons for each resonance.
Visualizing Molecular Environments
To further aid in the understanding of the structure-spectrum correlation, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound with key functional groups highlighted.
Caption: Logical workflow for the analysis and confirmation of the structure of this compound using ¹H NMR spectroscopy.
Conclusion
The ¹H NMR analysis of this compound, while seemingly straightforward, requires a nuanced understanding of the electronic effects of its various substituents. By employing a comparative approach and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel chemical entities, ultimately accelerating the pace of drug discovery and development.
References
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(11), 1243-1246.
- National Center for Biotechnology Information. (n.d.). 4,5-Diaminopyrimidine. PubChem.
- Gunnar, S., & Jonathan, A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246022).
- Wikipedia. (n.d.). 4,5-Diaminopyrimidine.
- ResearchGate. (n.d.). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).
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A Senior Application Scientist's Guide to Interpreting LC-MS Data for Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the analysis of pyrimidine compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). Pyrimidines are not just fundamental building blocks of DNA and RNA; they are a cornerstone of numerous therapeutic agents and metabolic pathways.[1] Their accurate identification and quantification are therefore critical in fields ranging from oncology to virology and metabolic disease research.[1][2]
This guide moves beyond a simple recitation of protocols. As your Senior Application Scientist, my goal is to provide you with the causal logic behind the experimental choices we make. We will explore not just how to run an LC-MS experiment for pyrimidines, but why specific parameters are chosen, how to interpret the complex data that emerges, and how this powerful technique compares to other analytical methods.
Section 1: The Synergy of Separation and Detection: Why LC-MS for Pyrimidines?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3] This synergy is particularly well-suited for the analysis of pyrimidines, which are often polar and non-volatile.[4]
-
High-Performance Liquid Chromatography (HPLC): The first dimension of our analysis. HPLC separates the components of a complex mixture based on their physicochemical properties, such as polarity.[5] For pyrimidines, this means we can resolve structurally similar analogues, isomers, and metabolites from each other before they enter the mass spectrometer.[6]
-
Mass Spectrometry (MS): The second dimension. The MS component ionizes the separated molecules and sorts them based on their mass-to-charge ratio (m/z).[4][7] This provides highly specific molecular weight information, enabling confident identification and quantification, even at trace levels.[4]
The dual selectivity of separating by chemical properties (LC) and then by mass (MS) makes LC-MS an exceptionally sensitive and specific tool for pyrimidine analysis in complex biological matrices.[3][7]
The General LC-MS Workflow
The journey from a biological sample to actionable data follows a well-defined path. Understanding this workflow is fundamental to designing robust experiments and correctly interpreting their outcomes.
Caption: General workflow for pyrimidine analysis using LC-MS.
Section 2: Building a Self-Validating Protocol
A trustworthy protocol is one where each step is designed to ensure the integrity of the final result. Here, we detail a robust, field-proven methodology for the quantitative analysis of pyrimidines in a biological matrix, explaining the rationale behind each choice.
Experimental Protocol: Quantitative Analysis of Pyrimidines in Urine
This protocol is designed for the targeted quantification of pyrimidine metabolites, a common requirement in clinical research and drug development.[8]
1. Sample Preparation: The Foundation of Quality Data
-
Objective: To remove interferences and prepare the sample in a solvent compatible with the LC system.
-
Methodology:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet cellular debris and particulates.[2] Causality: This step prevents column clogging and removes a significant source of matrix interference.
-
Transfer 500 µL of the supernatant to a clean microcentrifuge tube.
-
Add 1.5 mL of a 5 mM ammonium acetate solution containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Uracil). Causality: Diluting the sample minimizes matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[8][9] The internal standard is crucial for accurate quantification, as it co-elutes and experiences similar matrix effects as the analyte, allowing for reliable normalization.[10]
-
Filter the diluted sample through a 0.22 µm syringe filter or a filter plate into an autosampler vial or microplate.[2] Causality: This final filtration step removes any remaining fine particulates that could damage the sensitive components of the HPLC and MS systems.
-
Inject 5-10 µL of the filtered sample into the LC-MS/MS system.[2]
-
2. LC-MS/MS Parameters: Tailoring the System for Pyrimidines
The following parameters are a robust starting point for separating and detecting a wide range of pyrimidine compounds.[11][12]
| Parameter | Setting | Rationale (The "Why") |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | C18 columns are excellent for separating small polar molecules like pyrimidines. The small particle size (1.8 µm) provides high resolution and sharp peaks.[2][12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common additive that acidifies the mobile phase, promoting the protonation of analytes for better ionization in positive ESI mode and improving peak shape.[2] |
| Mobile Phase B | Methanol or Acetonitrile | These organic solvents are used to elute the analytes from the C18 column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency.[12] |
| Gradient | 0-10% B (2 min), 10-80% B (8 min), 80-95% B (2 min) | A gradient elution is essential for separating pyrimidines with varying polarities. The initial low organic phase allows for the retention of very polar compounds, while the gradual increase elutes more hydrophobic ones.[11] |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Switching | ESI is a "soft" ionization technique that minimizes fragmentation of the parent molecule, preserving the molecular ion for detection.[4][13] Switching between positive and negative modes allows for the detection of different pyrimidine species in a single run.[12] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, MRM is the gold standard. It involves selecting the precursor ion (the molecular ion of the pyrimidine) and a specific product ion (a characteristic fragment), providing exceptional sensitivity and selectivity by filtering out background noise.[1][12] |
Section 3: Decoding the Data: A Step-by-Step Interpretation
The output of an LC-MS experiment is a rich dataset that requires systematic interpretation.[13] Let's break down the process.
The Data Interpretation Workflow
Caption: A logical workflow for pyrimidine identification and quantification.
1. The Chromatogram: What Elutes and When?
The first piece of data you'll examine is the chromatogram, which plots detector response against time.[14]
-
Retention Time (RT): Each peak corresponds to a compound eluting from the LC column.[15] The RT is a characteristic property of a compound under specific conditions. You will compare the RT of a peak in your sample to the RT of a known pyrimidine standard to form an initial hypothesis about its identity.
-
Peak Area: The area under the peak is proportional to the amount of the compound present. This is the value used for quantification.[15]
2. The Mass Spectrum: What is the Molecular Weight?
For each peak in the chromatogram, there is a corresponding mass spectrum.[14]
-
Mass-to-Charge Ratio (m/z): This spectrum plots ion abundance versus m/z. The most important peak to identify is the molecular ion (or pseudomolecular ion). For a pyrimidine like Uracil (MW = 112.09 Da), in positive ESI mode, you would look for the protonated molecule, [M+H]⁺, at an m/z of 113.09.
-
Isotopic Pattern: The presence of naturally occurring heavier isotopes (like ¹³C) creates smaller peaks next to the main molecular ion peak. These patterns are predictable and can help confirm the elemental formula of your compound.
3. Tandem MS (MS/MS): The Structural Fingerprint
To confirm the identity with the highest confidence, we use tandem mass spectrometry (MS/MS). The molecular ion is isolated, fragmented, and the resulting fragment ions are detected. This fragmentation pattern is a unique fingerprint of the molecule's structure.[16] For example, in an MRM experiment, we pre-define these transitions for each pyrimidine we want to measure.
Quantitative Data Summary
Once data is acquired for standards and unknown samples, a calibration curve is constructed to determine the concentration of pyrimidines in the unknowns.[10]
| Step | Action | Purpose |
| 1. Acquire Data | Run a series of calibration standards with known concentrations and the unknown samples. Each must contain the internal standard (IS). | Generate data for both standards and samples under identical conditions. |
| 2. Calculate Ratios | For each run, calculate the ratio of the analyte peak area to the IS peak area (Analyte Area / IS Area). | The ratio corrects for variability in injection volume and instrument response.[10] |
| 3. Build Curve | Plot the calculated ratio (y-axis) against the known concentration of the standards (x-axis). | Create a linear regression model that describes the relationship between response and concentration. |
| 4. Determine Unknowns | Use the calculated ratio from an unknown sample and the linear equation (y = mx + b) from the calibration curve to solve for 'x' (the concentration). | Accurately determine the concentration of the pyrimidine in the original sample. |
Section 4: Performance Comparison: LC-MS vs. Alternatives
While LC-MS is a dominant technique, it's important to understand its performance in the context of other available methods.
| Technique | Principle | Pros for Pyrimidine Analysis | Cons for Pyrimidine Analysis |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Sensitivity & Selectivity: Unmatched for detecting low-abundance metabolites in complex matrices.[1][4]Structural Confirmation: MS/MS provides high confidence in identification.No Derivatization: Directly analyzes polar, non-volatile compounds.[4] | Higher instrument cost and complexity. Potential for matrix effects (ion suppression).[4] |
| HPLC-UV | Chromatographic separation followed by detection based on UV light absorbance. | Lower cost, simpler operation. Good for quantifying high-concentration compounds. | Lower Sensitivity: Not suitable for trace-level analysis.Low Specificity: Different compounds can have similar retention times and UV absorbance, leading to potential misidentification.[15][17] |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | Excellent separation efficiency for volatile compounds. | Requires Derivatization: Pyrimidines are generally non-volatile and require chemical modification before analysis, adding time, complexity, and potential for artifacts.[17] |
Section 5: Conclusion
Interpreting LC-MS data for pyrimidine compounds is a multi-faceted process that blends a deep understanding of analytical chemistry with the specific biology of the system under investigation. By carefully designing protocols with built-in validation, from sample preparation to data acquisition, we can generate high-quality, reliable data. The true expertise lies in systematically deconstructing the results—evaluating the chromatographic separation, confirming molecular weight with MS, and verifying structure with MS/MS—to transform complex raw data into definitive biological insights. This powerful technique continues to be indispensable for advancing our understanding of pyrimidine metabolism and its crucial role in health and disease.
References
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- Wikipedia. (2023).
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- Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- de Abreu, R. A., et al. (2019).
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A Comparative Guide to the Reactivity of 2-Chloro-6-methylpyrimidine-4,5-diamine and 2,4-diamino-6-chloropyrimidine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is paramount to successful discovery campaigns. The pyrimidine core, a privileged structure in medicinal chemistry, frequently serves as a starting point.[1] A common challenge lies in selecting the optimal halogenated pyrimidine for subsequent reactions, most notably for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two commercially available and structurally related building blocks: 2-Chloro-6-methylpyrimidine-4,5-diamine and 2,4-diamino-6-chloropyrimidine .
This analysis moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their reactivity. We will provide supporting data from the literature and detailed experimental protocols to empower scientists to make informed decisions in their synthetic designs.
Executive Summary
The relative reactivity of these two isomers in nucleophilic aromatic substitution is governed primarily by the position of the chloro substituent and the electronic influence of the amino and methyl groups.
-
This compound is the more reactive of the two compounds towards nucleophilic aromatic substitution. The chloro group at the C2 position is activated by the inductive effect of two adjacent ring nitrogen atoms, which effectively stabilizes the transient Meisenheimer intermediate formed during the reaction.[2][3]
-
2,4-diamino-6-chloropyrimidine is significantly less reactive. The powerful electron-donating resonance effect of the amino groups at the C2 and C4 positions enriches the pyrimidine ring with electron density, deactivating it towards attack by nucleophiles and destabilizing the negatively charged intermediate.[4] Consequently, harsher reaction conditions are often required to achieve substitution on this scaffold.[4]
Structural and Electronic Analysis
A molecule's reactivity is a direct consequence of its structure. The arrangement of substituents on the pyrimidine ring dictates the electron density and accessibility of the reaction sites.
Caption: Chemical structures of the two isomeric chloropyrimidines.
| Feature | 2,4-diamino-6-chloropyrimidine | This compound |
| Formula | C₄H₅ClN₄ | C₅H₇ClN₄ |
| Molecular Weight | 144.56 g/mol | 158.59 g/mol |
| Position of Cl | C6 | C2 |
| Electron-Donating Groups | Two -NH₂ at C2, C4 (+M effect) | Two -NH₂ at C4, C5 (+M effect)One -CH₃ at C6 (+I effect) |
| Electronic Character of Ring | Electron-rich (Deactivated for SNAr) | Less electron-rich at C2 (Activated for SNAr) |
The core difference lies in the electronic interplay. In 2,4-diamino-6-chloropyrimidine , the two amino groups powerfully donate electron density into the ring via resonance (+M effect). This effect significantly increases the electron density across the aromatic system, making it less electrophilic and thus less susceptible to attack by nucleophiles. The introduction of the first amino group onto a dichloropyrimidine is known to deactivate the nucleus, making subsequent substitutions more challenging.[4]
Conversely, in This compound , while the amino and methyl groups are also electron-donating, the chloro leaving group is positioned at C2. The C2 and C4/C6 positions in pyrimidines are inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogens. The C2 position, being flanked by both nitrogens, experiences the strongest inductive pull, making it the most electrophilic and reactive site for nucleophilic attack.[2][5] This inherent activation of the C2 position is the dominant factor governing the compound's higher reactivity.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common transformation for these substrates, proceeding via a two-step addition-elimination mechanism. The stability of the negatively charged intermediate (the Meisenheimer complex) is the key determinant of the reaction rate.
Caption: Experimental workflow for SNAr on 2,4-diamino-6-chloropyrimidine.
Step-by-Step Methodology:
-
Alkoxide Formation: To a solution of (S)-2,3-isopropylideneglycerol (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.
-
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the potent sodium alkoxide nucleophile required to attack the electron-rich pyrimidine ring. Anhydrous DMSO is a polar aprotic solvent that facilitates the reaction without interfering.
-
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour. Then, add 2,4-diamino-6-chloropyrimidine (1.0 eq).
-
Heating: Heat the reaction mixture to 90 °C and maintain for 8 hours.
-
Causality: Significant thermal energy is required to overcome the high activation energy barrier caused by the electronic deactivation of the pyrimidine ring.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Substitution on this compound (More Reactive)
This hypothetical protocol is based on general procedures for reactions at the C2 position of activated chloropyrimidines. The milder conditions reflect the higher intrinsic reactivity of the substrate.
Objective: To synthesize N²,6-dimethyl-pyrimidine-2,4,5-triamine.
Step-by-Step Methodology:
-
Setup: In a sealed pressure vessel, combine this compound (1.0 eq) and a solution of methylamine in ethanol (e.g., 33 wt. % in EtOH, 5.0 eq).
-
Causality: A moderate excess of the amine nucleophile is used to drive the reaction to completion. Ethanol is a suitable protic solvent. A sealed vessel is used to contain the volatile methylamine, especially when heating.
-
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Causality: While more reactive, some heating is typically still beneficial to ensure a reasonable reaction rate. The required temperature is significantly lower than for the deactivated system in Protocol 1.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
Purification: Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography if necessary.
Conclusion
The choice between this compound and 2,4-diamino-6-chloropyrimidine should be dictated by the specific synthetic goal and the desired reaction conditions.
-
For rapid diversification and reactions under milder conditions, This compound is the superior choice due to the electronically activated C2 position.
-
2,4-diamino-6-chloropyrimidine remains a valuable building block, but researchers must be prepared to employ more forcing conditions (higher temperatures, stronger bases/nucleophiles) to achieve successful nucleophilic substitution at the C6 position.
By understanding the fundamental principles of electronic and steric effects on the pyrimidine core, chemists can more effectively strategize their synthetic routes, saving valuable time and resources in the pursuit of novel chemical entities.
References
- PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- Guillier, F., et al. (2000). Linkers and Functionalisation of Solid Supports for Solid-Phase Organic Synthesis. Chemical Reviews, 100(6), 2091-2158. (Note: General principles of deactivated systems are discussed, similar to those cited in)[8].
- CSIR Research Space. (2007). Effect of substituent structure on pyrimidine electrophilic substitution.
- Eureka | Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN102040898A.
- Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(15), 4648.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Autechaux. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Google Patents. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP0295218A1.
- Roth, B., & Strelitz, J. Z. (1969). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry, 34(4), 821-826.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Lhiaubet-Vallet, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(19), 4459-4465.
- Singh, B., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 56, 168-171.
- Quantum Mechanics of Chemical Reactivity. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals.
- Bozorov, K., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(4), 686.
- Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
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A Senior Application Scientist's Guide to the Stability of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antiviral drugs.[1][2] Its prevalence is due to its unique physicochemical properties and its ability to form key interactions with biological targets.[2][3] However, the journey of a pyrimidine-based compound from a promising hit to a viable drug candidate is fraught with challenges, chief among them being stability. A compound's chemical, thermal, and metabolic stability dictates its shelf-life, safety, efficacy, and overall pharmacokinetic profile.[1][3]
This guide provides an in-depth comparison of the stability of substituted pyrimidines, moving beyond mere observation to explain the causal relationships between molecular structure and stability. We will explore the fundamental principles governing pyrimidine chemistry and provide field-proven experimental protocols to empower researchers in the rational design of robust and effective drug candidates.
The Electronic Landscape of the Pyrimidine Ring: A Foundation for Stability
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement has profound electronic consequences. The electronegative nitrogen atoms pull electron density away from the carbon atoms, rendering the ring π-deficient .[4] This intrinsic electron deficiency is the primary determinant of its chemical behavior.
Key characteristics arising from this π-deficiency include:
-
Decreased Basicity: Compared to pyridine, pyrimidine is significantly less basic. The pKa for protonated pyrimidine is 1.23, indicating that protonation and N-alkylation are less favorable.[4]
-
Susceptibility to Nucleophilic Attack: The electron-deficient positions (C2, C4, and C6) are susceptible to attack by nucleophiles. This is a common pathway for chemical degradation but can also be exploited for synthesis.[4]
-
Resistance to Electrophilic Attack: Electrophilic aromatic substitution, a common reaction for many aromatic rings, is difficult on the pyrimidine core. When it does occur, it is most favorable at the C5 position, which is the least electron-deficient.[4]
Understanding this electronic landscape is crucial for predicting how substituents will modulate the stability of the entire scaffold.
The Substituent's Sphere of Influence: A Triad of Effects
The stability of a pyrimidine derivative is not solely determined by the core ring but is a dynamic interplay of the properties of its substituents. These effects can be broadly categorized into electronic, steric, and positional influences.
Electronic Effects: The Push and Pull of Electrons
The most direct way a substituent modulates stability is by altering the electron density of the pyrimidine ring.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methoxy (-OCH₃), and alkyl (-CH₃) groups donate electron density to the ring. This "push" of electrons helps to counteract the intrinsic π-deficiency of the pyrimidine core.[5][6][7]
-
Causality: By increasing the electron density, EDGs stabilize the ring against nucleophilic attack, a common degradation pathway. However, this increased electron density can also make the ring more susceptible to oxidative metabolism by enzymes like Cytochrome P450s.
-
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density from the ring.[5][6][8]
-
Causality: This "pull" exacerbates the ring's π-deficiency, making it more vulnerable to nucleophilic attack and hydrolysis. Conversely, EWGs can significantly enhance metabolic stability by "shielding" the ring from oxidative enzymes. For example, replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block metabolism.
-
Caption: Influence of electronic groups on pyrimidine stability.
Steric Effects: The Physical Shield
Steric effects arise from the spatial arrangement of atoms and the repulsive forces between overlapping electron clouds when atoms are forced into close proximity.[9][10]
-
Steric Hindrance: Bulky substituents can physically block or hinder the approach of a reactant or an enzyme's active site to a potential reaction center on the pyrimidine ring.[9][11]
-
Causality: This "physical shield" is a powerful tool for enhancing metabolic stability. A classic strategy in drug design is to place a bulky group, like a tert-butyl group, near a metabolically labile site. This prevents metabolic enzymes from accessing and modifying that site, thereby increasing the compound's half-life.[9] Steric hindrance can also slow down chemical degradation reactions like hydrolysis.[11]
-
Caption: Steric hindrance protecting a reactive site.
Positional Effects: Where Matters Most
The position of a substituent on the pyrimidine ring is as important as its intrinsic properties. The electronic environment varies significantly across the five available positions (C2, C4, C5, C6).
-
Positions C2, C4, and C6: These positions are the most electron-deficient. Placing an EWG here further increases their susceptibility to nucleophilic substitution. Conversely, an EDG at these positions can significantly stabilize the ring.
-
Position C5: This position is the least electron-deficient and behaves more like a carbon in a benzene ring.[4] Substituents at C5 have a less dramatic electronic impact on the ring nitrogens but can still influence metabolic stability and receptor binding through steric and electronic effects.
A subtle interplay between the electronic nature of substituents at C4 and C6 has been shown to influence reactivity towards electrophiles.[12]
Quantifying Stability: A Comparative Overview
The term "stability" is multi-faceted. In drug development, we are primarily concerned with chemical and metabolic stability. The following table provides a comparative summary of how different substituents at the C5 position might influence these parameters. Note: These are representative trends; absolute values depend on the entire molecular context.
| Substituent at C5 | Type | Predicted Chemical Stability (vs. -H) | Predicted Metabolic Stability (t½ in HLM) | Rationale |
| -H | Neutral | Baseline | Low to Moderate | Unsubstituted C-H bond is a potential site for metabolism. |
| -CH₃ | EDG (weak) | Similar | Moderate | Provides some steric bulk; can be oxidized itself. |
| -Cl | EWG | Lower | High | Withdraws electron density but effectively blocks metabolism at C5. |
| -F | EWG | Lower | Very High | Strong C-F bond is highly resistant to metabolic cleavage. |
| -NH₂ | EDG (strong) | Higher | Low | Donates electron density, but is itself a primary site for metabolism. |
| -NO₂ | EWG (strong) | Much Lower | Very High | Strongly deactivates the ring but is metabolically robust. |
| -CF₃ | EWG (strong) | Much Lower | Very High | Strong EWG and metabolically inert. |
Experimental Protocols for Stability Assessment
Trustworthy data is the bedrock of drug development. The following protocols describe self-validating systems for assessing the chemical and metabolic stability of novel pyrimidine derivatives.
Protocol 1: Forced Degradation for Chemical Stability Assessment
This protocol is designed to identify the intrinsic stability of a pyrimidine derivative and its potential degradation pathways under stress conditions, as recommended by ICH guidelines.[1]
Objective: To assess stability under hydrolytic (acidic, basic) and oxidative conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test pyrimidine in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions Setup (in triplicate):
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Control: To 1 mL of the stock solution, add 1 mL of purified water.
-
-
Incubation: Incubate all solutions at 40°C for 24 hours. Protect from light.
-
Neutralization (for acid/base samples): After incubation, neutralize the acid hydrolysis sample with 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl to stop the reaction.
-
Sample Analysis (HPLC-UV/MS):
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject onto a C18 HPLC column.
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the parent compound peak area using a UV detector at the compound's λmax.[1] An MS detector can be used to identify degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound in the stressed samples relative to the control.
-
% Remaining = (Peak Area_Stressed / Peak Area_Control) * 100
-
Significant degradation is typically defined as a >10% loss of the parent compound.
-
Protocol 2: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)
This protocol is a standard, high-throughput assay to predict the rate of Phase I metabolism of a compound in the liver.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a pyrimidine derivative.
Caption: Workflow for a Human Liver Microsome (HLM) stability assay.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[13]
-
Test Compound Working Solution: 100 µM solution in buffer (final assay concentration will be 1 µM).
-
HLM Suspension: Thaw pooled Human Liver Microsomes (from a reputable supplier) and dilute in cold phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.
-
NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the test compound and the HLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a new plate containing 2-3 volumes of cold acetonitrile with an internal standard (for analytical normalization).
-
Protein Precipitation: Vortex the quenching plate and centrifuge at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated proteins.[1]
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of remaining parent compound using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
Conclusion
The stability of a substituted pyrimidine is a complex but decipherable property governed by a predictable interplay of electronic, steric, and positional effects. Electron-withdrawing groups and steric bulk are powerful strategies for enhancing metabolic stability, while electron-donating groups can improve stability against nucleophilic degradation. By employing rigorous, standardized protocols for chemical and metabolic stability assessment, researchers can generate the high-quality, reproducible data needed for effective decision-making. This guide serves as a foundational tool, empowering drug discovery professionals to rationally design the next generation of stable, safe, and effective pyrimidine-based therapeutics.
References
- Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org. [Link]
- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF - ResearchG
- Effect of substitution on pyrimidine.
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. [Link]
- Direct measurement of pyrimidine C6-hydr
- Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine - ResearchG
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
- Steric effects in the reactions of oxo-pyrimidine derivatives. I.
- Pyrimidine - Wikipedia. [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
- Steric effects - Wikipedia. [Link]
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrimidine Compounds
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. The pyrimidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural bioactive molecules like nucleic acids and its role as a "privileged structure" in pharmacology.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth, objective comparison of screening methodologies to evaluate these novel compounds, grounded in practical expertise and validated protocols. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and logical screening cascade.
The Strategic Screening Cascade: From High-Throughput Hits to Validated Leads
A successful screening campaign for novel pyrimidine derivatives is not a monolithic process but a multi-stage funnel. The goal is to efficiently identify potent and selective compounds while minimizing resource expenditure. This involves a strategic progression from broad, high-throughput screens to more complex, target-specific assays.
Here, we present a logical workflow for screening novel pyrimidine compounds, starting from computational assessment to specific in vitro biological evaluations.
Caption: A strategic workflow for screening novel pyrimidine compounds.
Anticancer Activity Screening: Identifying Cytotoxic Potential
Pyrimidine derivatives are extensively investigated for their anticancer properties, often acting as inhibitors of crucial cellular processes in cancer cells.[5][6] The initial step is typically a broad cytotoxicity screen against a panel of cancer cell lines to identify compounds that inhibit cell growth or induce cell death.
Comparative Analysis: MTT vs. XTT Assays
The most common primary screens are colorimetric assays that measure metabolic activity as a proxy for cell viability. The MTT and XTT assays are foundational tools in this context.[7][8]
| Feature | MTT Assay | XTT Assay | Rationale for Choice |
| Principle | Reduction of yellow tetrazolium salt (MTT) to purple, insoluble formazan by mitochondrial dehydrogenases.[9] | Reduction of yellow tetrazolium salt (XTT) to orange, water-soluble formazan by mitochondrial enzymes. | XTT is often preferred for its simplicity and reduced toxicity. |
| Final Product | Insoluble crystals requiring a solubilization step (e.g., with DMSO or SDS).[9] | Water-soluble formazan, eliminating the solubilization step.[8] | The elimination of the solubilization step in the XTT assay reduces handling errors and shortens the protocol. |
| Sensitivity | Generally robust, but can be affected by incomplete formazan dissolution. | Often shows higher sensitivity and a broader linear range. | For high-throughput screening, the reliability and reproducibility of XTT can be advantageous. |
| Throughput | High, but with an extra solubilization step. | Higher, due to a simpler workflow. | The streamlined nature of the XTT assay makes it exceptionally well-suited for screening large compound libraries. |
Experimental Protocol: General Cytotoxicity Screening (XTT Assay)
This protocol is a self-validating system designed to quantify the cytotoxic effects of novel pyrimidine compounds.
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.[10]
-
Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrimidine compounds in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls are critical for validation: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
XTT Reagent Addition & Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).[8]
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours. The rationale here is to allow sufficient time for metabolically active cells to reduce the XTT reagent.
-
Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis. A lower IC₅₀ value indicates greater potency.[11]
-
Data Presentation: In Vitro Cytotoxicity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | LoVo (Colon) | 0.08 - 15.4 | [11] |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [11] |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 0.02 - 1.5 | [11] |
| Pyrido[2,3-d]pyrimidine | A549 (Lung) | Strong cytotoxicity at 100 µM | [12] |
Antimicrobial Activity Screening: The Search for New Antibiotics
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal activity.[13] Pyrimidine derivatives have shown significant promise in this area.[14][15] Screening for antimicrobial activity typically involves determining a compound's ability to inhibit the growth of pathogenic microorganisms.
Comparative Analysis: Diffusion vs. Dilution Methods
Two primary strategies are employed for initial antimicrobial screening.
| Method | Principle | Advantages | Disadvantages |
| Agar Diffusion (Disk/Well) | An antimicrobial agent diffuses from a disk or well into agar seeded with a microorganism, creating a zone of inhibition where growth is prevented.[13] | Simple, cost-effective, good for preliminary qualitative screening of many compounds.[16] | Results can be affected by the compound's solubility and diffusion rate in agar; provides qualitative rather than quantitative data.[13] |
| Broth Microdilution | Microorganisms are grown in a liquid broth medium containing serial dilutions of the test compound. The lowest concentration that prevents visible growth is the Minimum Inhibitory Concentration (MIC).[16] | Provides a quantitative MIC value, is highly reproducible, and suitable for high-throughput screening.[17] | More resource-intensive than diffusion methods for initial screening. |
Expert Insight: While agar diffusion is a valuable first-pass screen, the broth microdilution method is the gold standard for quantifying antimicrobial potency and is essential for establishing a structure-activity relationship (SAR).[1][2]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth).[16]
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Plating:
-
In a 96-well microplate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Essential Controls: Include a well with broth and inoculum only (growth control), a well with broth only (sterility control), and wells with a known antibiotic like Ciprofloxacin (positive control).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
-
Optionally, a growth indicator like resazurin or INT can be added to aid visualization.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Target-Based Screening: Enzyme Inhibition Assays
For many pyrimidine derivatives, the ultimate goal is to inhibit a specific enzyme involved in a disease pathway. Kinases, dihydrofolate reductase (DHFR), and cyclooxygenase (COX) are common targets.[14][18][19] Target-based assays are crucial for lead optimization and understanding the mechanism of action.
Focus: Kinase Inhibition
Protein kinases are one of the largest "druggable" gene families, and their dysregulation is a hallmark of many cancers.[18] Pyrimidine scaffolds are frequently found in potent kinase inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol can be adapted for many enzymes where the reaction leads to a change in absorbance.[19]
-
Reagent Preparation:
-
Prepare concentrated stock solutions of the purified target enzyme (e.g., DHFR), substrate (e.g., dihydrofolic acid), and the pyrimidine inhibitor in a suitable assay buffer. The buffer must be optimized for the specific enzyme's pH and ionic strength requirements.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the pyrimidine inhibitor.
-
Rationale: This pre-incubation step (typically 15-30 minutes at a constant temperature) is crucial to allow the inhibitor to bind to the enzyme before the reaction starts.[19]
-
Include a control with no inhibitor to measure 100% enzyme activity.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells. For DHFR, the reaction also requires a cofactor like NADPH.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance over time at 340 nm (monitoring the consumption of NADPH).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Data Presentation: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Inhibitor Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |
| Pyrimidine derivative | Dihydrofolate Reductase (DHFR) | MIC of 2.4 µmol/L (linked to DHFR inhibition) | [14] |
| Triazolopyrimidine sulfonamides | Carbonic Anhydrase IX | Kᵢ of 0.0051 µM | [19] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ of 0.979 µM | [20] |
In Silico Screening: Prioritizing Candidates with Molecular Docking
Before committing to costly and time-consuming chemical synthesis, computational methods can provide valuable insights. Molecular docking predicts the binding affinity and orientation of a ligand (the pyrimidine derivative) within the active site of a target protein.[21]
Experimental Protocol: Molecular Docking Workflow
-
Protein and Ligand Preparation:
-
Protein: Retrieve the 3D crystal structure of the target protein (e.g., a kinase, DHFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[21]
-
Ligand: Draw the 2D structures of the novel pyrimidine compounds and convert them to 3D structures. Minimize their energy to obtain the most stable conformation.
-
-
Grid Generation:
-
Define a "grid box" around the known active site of the target protein. This box defines the search space for the docking algorithm.
-
-
Docking Simulation:
-
Use a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to systematically explore various conformations and orientations of the ligand within the grid box.[21]
-
-
Analysis of Results:
-
Analyze the results based on the predicted binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. Compounds with lower binding energies and favorable interactions are prioritized for synthesis.[21]
-
Data Presentation: Comparative Docking Performance
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolo[3,4-d]pyrimidine | PI3-K/mTOR | -10.7 | Not Specified | [21] |
| Pyrido[2,3-d]pyrimidine | COVID-19 Main Protease | -8.5 | Not Specified | [21] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33 | [21] |
Conclusion
The biological screening of novel pyrimidine compounds is a systematic process that requires a thoughtful combination of in silico, in vitro, and target-based assays. By starting with broad, high-throughput methods to identify general activity and progressively moving towards more specific, quantitative assays to determine potency and mechanism of action, researchers can efficiently navigate the complex path of drug discovery. The protocols and comparative data presented in this guide serve as a robust framework for making informed experimental choices, ensuring that the most promising pyrimidine derivatives are advanced as potential therapeutic agents.
References
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- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. (n.d.). Benchchem.
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- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. (2019). PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science.
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- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023).
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- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed.
- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. (n.d.). Benchchem.
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- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. (n.d.). Benchchem.
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
- Kinase assays. (2020). BMG LABTECH.
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- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019).
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- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
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- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
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A Comparative Guide to the Characterization of Impurities in Abacavir Sulfate Synthesis
Introduction: The Criticality of Impurity Profiling in Abacavir Sulfate
Abacavir sulfate, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection.[1][] Its mechanism of action involves intracellular conversion to the active metabolite, carbovir triphosphate, which competitively inhibits HIV reverse transcriptase and terminates viral DNA chain elongation.[][3] The efficacy and safety of abacavir sulfate, as with any active pharmaceutical ingredient (API), are intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the drug substance, or improper storage, can potentially impact the drug's quality, safety, and efficacy.[1] Therefore, the rigorous characterization and control of impurities are mandated by regulatory bodies worldwide and are a critical aspect of drug development and manufacturing.[4]
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in abacavir sulfate synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to ensure the highest standards of scientific integrity and regulatory compliance.
Understanding the Impurity Landscape of Abacavir Sulfate
Impurities in abacavir sulfate can be broadly classified into two categories: process-related impurities and degradation products. A thorough understanding of the synthetic route is paramount to predicting and identifying potential process-related impurities.
Process-Related Impurities
The synthesis of abacavir is a multi-step process that can introduce various impurities, including starting materials, by-products, intermediates, and reagents.[1] One common synthetic pathway involves the reaction of a purine derivative with a chiral cyclopentene intermediate, followed by the introduction of the cyclopropylamino group.[5]
Potential Process-Related Impurities Include:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials and intermediate compounds into the final API.
-
Isomers: The synthesis of the chiral cyclopentene intermediate can result in the formation of stereoisomers of abacavir.
-
By-products from Side Reactions: Undesired side reactions can generate structurally related impurities. For example, incomplete substitution reactions can lead to the presence of chlorinated purine intermediates.[6]
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, mimicking those that the drug substance might encounter during storage and formulation. Abacavir sulfate has been shown to be susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable to basic, thermal, and photolytic stress.[4][7][8]
Common Degradation Pathways and Products:
-
Acidic Hydrolysis: Under acidic conditions, abacavir sulfate can degrade, leading to the formation of impurities such as Impurity-A1 (m/z 191.10).[4] This degradation often involves the cleavage of the glycosidic bond between the purine base and the cyclopentene ring.
-
Oxidative Degradation: Exposure to oxidative stress can generate several degradation products, including Imp-O1 (m/z 303.20), Imp-O2 (m/z 223.20), and Imp-O3 (m/z 319.20).[4] These impurities may involve modifications to the purine ring or the cyclopentene moiety.
Comparative Analysis of Analytical Techniques for Impurity Characterization
A multi-faceted analytical approach is necessary for the comprehensive characterization of abacavir sulfate impurities. This section compares the performance of key analytical techniques, providing supporting data and protocols.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the workhorses for the separation and quantification of impurities in pharmaceutical analysis. The choice between HPLC and UHPLC often depends on the desired speed and resolution.
Causality Behind Experimental Choices:
-
Column Chemistry: C8 and C18 columns are most commonly used for the analysis of abacavir and its impurities due to their hydrophobicity, which allows for good retention and separation of the moderately polar drug and its related substances.[4][8]
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical for achieving consistent retention times and peak shapes for ionizable compounds like abacavir.
-
Detector: UV detection is widely employed, with wavelengths around 220 nm or 286 nm providing good sensitivity for abacavir and its chromophoric impurities.[8] A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[9][10]
Performance Comparison: HPLC vs. UHPLC
| Parameter | HPLC | UHPLC | Rationale & Insights |
| Analysis Time | Longer (typically > 15 min) | Shorter (typically < 10 min) | UHPLC utilizes smaller particle size columns (< 2 µm) and higher pressures, leading to faster separations without sacrificing resolution. This significantly increases sample throughput.[4][11] |
| Resolution | Good | Excellent | The higher efficiency of UHPLC columns results in sharper peaks and better separation of closely eluting impurities.[11] |
| Sensitivity | Good | Higher | Sharper peaks in UHPLC lead to greater peak heights and improved signal-to-noise ratios, enhancing the detection of trace-level impurities.[11] |
| Solvent Consumption | Higher | Lower | The faster analysis times and lower flow rates in UHPLC significantly reduce solvent consumption, making it a more environmentally friendly and cost-effective technique. |
Experimental Protocol: A Validated Stability-Indicating UHPLC Method [4]
-
Instrumentation: A UHPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase A: 0.10% v/v o-phosphoric acid in water
-
Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol
-
Gradient: A linear gradient tailored to the specific impurity profile.
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of abacavir sulfate in water at a concentration of 0.10 mg/mL.
-
For the analysis of related substances, spike the sample solution with known impurity standards at the desired concentration levels.
-
-
Data Analysis:
-
Integrate the peaks and calculate the percentage of each impurity relative to the main abacavir peak area.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
-
Diagram of the UHPLC Experimental Workflow
Caption: Workflow for UHPLC analysis of abacavir sulfate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. By coupling the separation power of LC with the mass-analyzing capabilities of MS, it provides molecular weight information and fragmentation patterns that are crucial for determining the structure of impurities.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of polar and semi-polar compounds like abacavir and its impurities, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]+.[7]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high mass accuracy, which is essential for determining the elemental composition of impurities. A triple quadrupole mass spectrometer is highly sensitive and selective, making it ideal for the quantification of trace-level genotoxic impurities using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[4]
Supporting Experimental Data: LC-MS Identification of Degradation Products [4][7]
| Degradation Condition | Impurity | m/z [M+H]+ | Proposed Molecular Formula |
| Acidic Hydrolysis | Degradation Product-I | 191.16072 | C8H10N6 |
| Oxidative Stress | Degradation Product-II | 319.22337 | C14H18N6O3 |
| Oxidative Stress | Degradation Product-III | 247.19526 | C11H14N6O |
Experimental Protocol: LC-MS for Impurity Identification [7]
-
Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3500 V
-
Gas Temperature: 310°C
-
Nebulizing Gas: Nitrogen
-
-
Data Analysis:
-
Acquire mass spectra over a relevant m/z range (e.g., 50-1000).
-
Identify the molecular ions of the impurities and propose elemental compositions based on accurate mass measurements.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Diagram of the LC-MS Impurity Identification Workflow
Caption: Workflow for impurity identification using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the chemical environment of atoms within a molecule.
Causality Behind Experimental Choices:
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of an unknown impurity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure.
-
Conclusion: A Holistic Approach to Impurity Characterization
The characterization of impurities in abacavir sulfate synthesis is a multifaceted process that requires a combination of orthogonal analytical techniques. This guide has provided a comparative overview of the most critical methods, emphasizing the causality behind experimental choices and providing field-proven protocols.
-
HPLC and UHPLC are indispensable for the separation and quantification of impurities, with UHPLC offering significant advantages in terms of speed and resolution.
-
LC-MS is the cornerstone for the initial identification of unknown impurities, providing vital molecular weight and fragmentation data.
-
NMR spectroscopy is the ultimate tool for the definitive structural elucidation of impurities.
By integrating these techniques within a robust quality control framework, researchers, scientists, and drug development professionals can ensure the purity, safety, and efficacy of abacavir sulfate, ultimately safeguarding patient health.
References
- Prakash, A., Teotia, A. K., Farooqi, J. A., & Singh, G. N. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Pharmaceutical Sciences, 78(1), 114-120. [Link]
- Vukkum, P., Deshpande, G. R., & Reddy, K. S. (2013). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 81(4), 905–920. [Link]
- Daicel Pharma Standards. (n.d.). Abacavir Impurities Manufacturers & Suppliers.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methylpyrimidine-4,5-diamine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-6-methylpyrimidine-4,5-diamine, ensuring the safety of laboratory personnel and the protection of our environment. The principles and protocols outlined here are grounded in established safety data for structurally similar compounds and overarching regulatory standards for hazardous chemical waste.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The hazard identification and safety data presented are based on closely related chlorinated pyrimidine compounds. It is imperative to treat this compound with the caution required for a hazardous substance and to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Identification and Characterization
Understanding the intrinsic hazards of a compound is the cornerstone of safe handling and disposal. Based on data from analogous compounds, this compound is classified as a hazardous substance.[1][2][3][4] It should be managed as a chlorinated organic waste, which requires specific disposal pathways due to its potential environmental impact and the generation of hazardous byproducts, such as hydrogen chloride gas, upon thermal decomposition.[1]
Key hazard classifications for analogous compounds are summarized below:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Oral Toxicity | Harmful if swallowed. | GHS07 (Exclamation Mark) | P301+P310, P270[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313[3] |
| STOT - Single Exposure | May cause respiratory irritation. | GHS07 (Exclamation Mark) | P261, P271, P304+P340[3] |
Pre-Disposal: Segregation and Storage
Proper waste management begins at the point of generation. The cardinal rule is to never mix hazardous waste streams. Chlorinated organic compounds must be segregated from non-halogenated solvents and other waste categories to prevent complex and costly disposal procedures.[5]
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.
-
Labeling: The label must be clear, legible, and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant," "Harmful if Swallowed"
-
The date of accumulation start.
-
-
Storage Location: Store the waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the storage location is a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; a best practice is to fill to no more than 90% capacity to allow for expansion.
Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is non-negotiable.
Immediate Steps for Spill Containment and Cleanup:
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation. The responding personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2]
-
Containment: For a solid spill, carefully sweep up the material to avoid dust formation.[6] Place the swept material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your EHS for approved decontamination procedures) and dispose of all cleaning materials (e.g., absorbent pads, wipes) as hazardous waste in the same container.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department, following your site-specific reporting requirements.
Disposal Protocol: The Final Pathway
Disposal of this compound must be handled by a licensed professional waste disposal service.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such toxic substances under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA).[8][9]
The workflow for compliant disposal is visualized in the diagram below.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedure:
-
Finalize Waste Container: Once the waste container is ready for disposal (e.g., full, or the project is complete), ensure the lid is tightly sealed and the label is accurate and complete.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. This is typically done through an online request form or a designated phone line. Provide all necessary information about the waste stream as required.
-
Documentation: Your EHS department will provide you with the necessary tracking documentation or "cradle-to-grave" manifest. This system ensures that the waste is tracked from its point of generation to its final disposal.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste management company. The most common and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration.[5] This process is conducted in specialized facilities equipped with scrubbers and other pollution control devices to neutralize the resulting acidic gases like HCl.[5]
By adhering to this structured and cautious approach, researchers can ensure they are not only advancing science but are also upholding their critical responsibility to protect themselves, their colleagues, and the environment.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Vertex AI Search. Retrieved January 7, 2026.
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Chloro-6-methylpyrimidin-2-ylamine. Retrieved January 7, 2026, from a cached version of the original document.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine. Retrieved January 7, 2026, from a cached version of the original document.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 2,4-diamino-6-chloropyrimidine. Retrieved January 7, 2026, from a cached version of the original document.
- HIMEDIA. (n.d.). Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. Retrieved January 7, 2026, from a cached version of the original document.
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- Fisher Scientific. (2014, November 13). SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine. Retrieved January 7, 2026, from a cached version of the original document.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 6-Chloro-7-deazapurine. Retrieved January 7, 2026, from a cached version of the original document.
- U.S. Environmental Protection Agency. (2025, November 12). Regulatory and Guidance Information by Topic: Toxic Substances.
- U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
- U.S. Environmental Protection Agency. (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
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Mastering Safety: A Researcher's Guide to Handling 2-Chloro-6-methylpyrimidine-4,5-diamine
For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, in-depth technical information for the safe handling and disposal of 2-Chloro-6-methylpyrimidine-4,5-diamine. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, empowering you to make informed decisions that protect you, your colleagues, and your research.
Understanding the Risks: Hazard Profile
Potential Hazards Include:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4][5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][3][5]
Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize any risk of exposure.[6]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling.[7] It should be viewed as the final barrier between you and the chemical, to be used in conjunction with engineering controls like fume hoods.[8][9]
Tiered PPE Recommendations for Laboratory Activities
The level of required PPE should correspond to the risk of exposure associated with the specific laboratory task.
| Activity Level | Required PPE | Enhanced Precautions (When Handling Larger Quantities or for Aerosol-Generating Procedures) |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | Not typically required |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, small-scale reactions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) | • Face shield• Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, procedures with high potential for aerosolization like sonication or vigorous mixing) | • Disposable, solid-front lab gown• Chemical splash goggles and a face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | • Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[6][10]
Procedural Guidance: Donning and Doffing PPE
A systematic workflow for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Step-by-step workflow for donning PPE.
Doffing (Taking Off) PPE Workflow
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves.
-
Goggles/Face Shield: Remove by handling the strap or headband from the back of your head.
-
Lab Coat/Gown: Unfasten and peel it away from your body, turning the sleeves inside out. Fold the contaminated side inward and dispose of it.
-
Respirator: Remove the respirator from the back of your head.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[11]
Operational Plan: Handling and Disposal
Safe Handling Procedures
-
Engineering Controls: All work involving weighing of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to contain any airborne particles.[6][12]
-
Preventing Dust Formation: When handling the solid, use anti-static weighing paper or a tared container to minimize dispersal.[6] Add solvent to the solid slowly to avoid splashing.
-
Labeling: All solutions must be clearly labeled with the chemical name, concentration, solvent, date, and your initials.[7]
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental protection.
-
Chemical Waste:
-
Contaminated PPE and Materials:
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the associated risks of your experimental procedure.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
